Dimeric coniferyl acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(E)-3-[(2S,3R)-3-(acetyloxymethyl)-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O8/c1-14(25)30-9-5-6-16-10-18-19(13-31-15(2)26)23(32-24(18)22(11-16)29-4)17-7-8-20(27)21(12-17)28-3/h5-8,10-12,19,23,27H,9,13H2,1-4H3/b6-5+/t19-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXVTGSQLKCKCF-FDTLDTTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC=CC1=CC2=C(C(=C1)OC)OC(C2COC(=O)C)C3=CC(=C(C=C3)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC/C=C/C1=CC2=C(C(=C1)OC)O[C@@H]([C@H]2COC(=O)C)C3=CC(=C(C=C3)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Biosynthesis of Dimeric Lignans Derived from Coniferyl Alcohol and Coniferyl Acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lignans are a large and diverse class of phenolic natural products found in a wide variety of plants. They are formed by the oxidative coupling of two or more phenylpropanoid units. Due to their significant biological activities, including anticancer, antiviral, and antioxidant properties, lignans are of great interest to the pharmaceutical and nutraceutical industries. The biosynthesis of lignans is a complex process involving a series of enzymatic reactions that exhibit remarkable regio- and stereoselectivity.
This technical guide provides a comprehensive overview of the core biosynthetic pathways leading to dimeric lignans, with a particular focus on the roles of coniferyl alcohol and its acetylated derivative, coniferyl acetate. While the direct dimerization of coniferyl acetate is not the primary route, its formation represents a critical branch point leading to specific classes of lignans. This document details the key enzymes, their kinetics, and the experimental protocols used to study this fascinating area of plant biochemistry.
The Biosynthetic Pathway
The biosynthesis of dimeric lignans originates from the general phenylpropanoid pathway, which produces monolignols such as coniferyl alcohol. From coniferyl alcohol, the pathway can proceed through two main branches: direct oxidative coupling or acetylation followed by modification and subsequent dimerization.
Acetylation of Coniferyl Alcohol
A key branching point in the pathway is the acetylation of coniferyl alcohol to form coniferyl acetate. This reaction is catalyzed by Coniferyl Alcohol Acyltransferase (CFAT) , a member of the BAHD acyltransferase family.[1][2] This step is crucial for the biosynthesis of certain phenylpropenes and dibenzocyclooctadiene lignans.[1][3]
-
Enzyme: Coniferyl Alcohol Acyltransferase (CFAT)
-
Substrates: Coniferyl alcohol, Acetyl-CoA
-
Product: Coniferyl acetate
Conversion of Coniferyl Acetate to Isoeugenol
Coniferyl acetate can be further metabolized to isoeugenol, a phenylpropene that serves as a monomer for a distinct class of lignans. This conversion is carried out by Isoeugenol Synthase (IGS) , an NADPH-dependent reductase.[4][5][6]
-
Enzyme: Isoeugenol Synthase (IGS)
-
Substrate: Coniferyl acetate, NADPH
-
Products: Isoeugenol, Acetate, NADP+
Oxidative Dimerization
The core reaction in lignan biosynthesis is the oxidative coupling of monolignol radicals. This process is initiated by an oxidase, typically a laccase or a peroxidase , which generates phenoxy radicals from the monolignol substrates.[5][7][8][9]
The subsequent coupling of these radicals can be either random or highly controlled. In the absence of a guiding protein, a racemic mixture of various dimeric products is formed.[8] However, in many plants, Dirigent Proteins (DIRs) direct the coupling reaction to produce specific regio- and stereoisomers.[7][8][9][10]
-
Direct Dimerization of Coniferyl Alcohol: This is the most well-characterized pathway, where two coniferyl alcohol radicals couple to form pinoresinol. The stereochemistry of the resulting pinoresinol ((+)- or (-)-) is determined by the specific dirigent protein involved.[7][8][9]
-
Dimerization of Isoeugenol: Isoeugenol radicals, generated by an oxidase, can also undergo dimerization to form lignans such as verrucosin.[8][11]
Downstream Modifications
Following the initial dimerization event, the resulting lignan scaffold can undergo a series of further enzymatic modifications, leading to the vast diversity of lignans found in nature. Key enzymes in this downstream processing include:
-
Pinoresinol-Lariciresinol Reductases (PLRs): These enzymes catalyze the sequential reduction of pinoresinol to lariciresinol and then to secoisolariciresinol.[8][11][12]
-
Secoisolariciresinol Dehydrogenase (SDH): This enzyme oxidizes secoisolariciresinol to matairesinol.[11][12]
Quantitative Data
The following tables summarize the available quantitative data for the key enzymes in the dimeric coniferyl acetate and related lignan biosynthesis pathways.
Table 1: Kinetic Parameters of Laccase with Coniferyl Alcohol
| Enzyme Source | Conditions | Vmax | Km | Substrate Inhibition (Ki) | Reference |
| Trametes versicolor (commercial) | Aqueous media (pH 6.6, 35°C) | 4.387 U mg-1 | 0.025 mmol dm-3 | Not observed | [1][7][12] |
| Trametes versicolor (commercial) | 1:1 (v/v) methanol:phosphate buffer | 0.979 U mg-1 | 0.019 mmol dm-3 | Not observed | [1][7][12] |
| Trametes versicolor (crude) | Aqueous media | 9.272 U mg-1 | 0.045 mmol dm-3 | 0.002 mmol dm-3 | [1][7][12] |
Table 2: Kinetic Parameters of Other Key Enzymes
| Enzyme | Substrate(s) | Kinetic Parameter(s) | Source Organism | Reference |
| Coniferyl Alcohol Acyltransferase (CFAT) | Coniferyl alcohol, Acetyl-CoA | Kinetic parameters to be determined | Schisandra chinensis | [2] |
| Isoeugenol Synthase (IGS) | Coniferyl acetate | Substrate concentrations for kinetic analysis ranged from 0.1 to 5.0 mM | Petunia hybrida | [4][6] |
| Dirigent Protein (DIR) | Coniferyl alcohol radicals | Does not affect overall reaction rate, but controls stereospecificity | Forsythia intermedia, Podophyllum hexandrum | [13][14][15] |
| Pinoresinol-Lariciresinol Reductase (PLR) | Pinoresinol, Lariciresinol, NADPH | Kinetic properties have been studied, but specific values require full-text access | Forsythia intermedia, Western red cedar | [11][16] |
Experimental Protocols
In Vitro Assay for Coniferyl Alcohol Acyltransferase (CFAT) Activity
This protocol is adapted from studies on plant BAHD acyltransferases.[2][17]
-
Enzyme Preparation:
-
Express the recombinant CFAT enzyme in a suitable host (e.g., E. coli).
-
Purify the enzyme using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Dialyze the purified enzyme against a suitable storage buffer.
-
-
Reaction Mixture:
-
Prepare a reaction mixture containing:
-
50 mM Tris-HCl buffer (pH 7.5)
-
1 mM DTT
-
100 µM Coniferyl alcohol (substrate)
-
100 µM Acetyl-CoA (acyl donor)
-
Purified CFAT enzyme (e.g., 1-5 µg)
-
-
The total reaction volume is typically 50-100 µL.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 30-60 minutes.
-
-
Reaction Termination and Product Extraction:
-
Stop the reaction by adding an equal volume of ethyl acetate.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the upper ethyl acetate phase containing the coniferyl acetate product.
-
-
Analysis:
-
Analyze the extracted product by HPLC or GC-MS.
-
Quantify the product by comparing with a standard curve of authentic coniferyl acetate.
-
Laccase-Mediated Oxidative Coupling of Coniferyl Alcohol
This protocol is based on the kinetic studies of laccase from Trametes versicolor.[7][12]
-
Reaction Setup:
-
Prepare a reaction in a spectrophotometer cuvette.
-
The reaction mixture contains:
-
0.2 M phosphate buffer (pH 6.6)
-
Varying concentrations of coniferyl alcohol (e.g., 0.01 to 0.1 mmol dm-3)
-
Laccase solution (e.g., 0.033 mg cm-3 commercial laccase)
-
-
The total volume is typically 1-3 mL.
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding the laccase.
-
Monitor the initial rate of reaction by measuring the change in absorbance at a wavelength corresponding to the oxidation of coniferyl alcohol (e.g., 260 nm).
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.
-
Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation (and an equation for substrate inhibition if necessary) to determine Km, Vmax, and Ki.
-
-
Product Analysis (for preparative scale):
-
For larger scale reactions, incubate the mixture with stirring.
-
Extract the products with an organic solvent (e.g., ethyl acetate).
-
Analyze the product profile by HPLC or LC-MS to identify the different dimeric products formed.
-
In Vitro Dirigent Protein-Mediated Stereoselective Lignan Synthesis
This protocol describes a general method for demonstrating the function of a dirigent protein.[14][18]
-
Component Preparation:
-
Purified recombinant dirigent protein (e.g., expressed in N. benthamiana and extracted from the apoplastic fluid).[14]
-
A commercial oxidase (e.g., laccase from Trametes versicolor).
-
Coniferyl alcohol solution.
-
-
Reaction Mixture:
-
Prepare a reaction mixture containing:
-
A suitable buffer (e.g., 100 mM MES buffer, pH 6.5).
-
Coniferyl alcohol (e.g., 1 mM).
-
Purified dirigent protein.
-
Laccase.
-
-
Run a control reaction without the dirigent protein.
-
-
Incubation:
-
Incubate the reaction at room temperature for a defined period (e.g., 1-4 hours).
-
-
Analysis:
-
Extract the products with ethyl acetate.
-
Analyze the products using chiral HPLC to separate the enantiomers of the resulting lignan (e.g., (+)- and (-)-pinoresinol).
-
Compare the product profiles of the reaction with and without the dirigent protein to demonstrate its role in stereoselective synthesis.
-
Visualizations
Biosynthetic Pathway of Dimeric Lignans from Coniferyl Alcohol
Caption: Biosynthetic pathway from coniferyl alcohol to dimeric lignans.
Experimental Workflow for In Vitro Lignan Synthesis
Caption: Workflow for in vitro stereoselective lignan synthesis.
Conclusion
The biosynthesis of dimeric lignans is a sophisticated process that plants employ to generate a vast array of bioactive molecules. While coniferyl alcohol is a central precursor, its acetylation to coniferyl acetate opens up alternative pathways to different classes of lignans. The interplay of acyltransferases, reductases, oxidases, and dirigent proteins allows for precise control over the final structure of the lignan products. The quantitative data and experimental protocols presented in this guide provide a foundation for researchers to further explore this complex and important area of natural product biosynthesis. Future research will likely focus on elucidating the structures and mechanisms of more enzymes in these pathways, as well as on the metabolic engineering of plants and microorganisms for the sustainable production of valuable lignans.
References
- 1. Oxidation of Coniferyl Alcohol Catalyzed by Laccases from Trametes versicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification, Molecular Cloning, and Functional Characterization of a Coniferyl Alcohol Acyltransferase Involved in the Biosynthesis of Dibenzocyclooctadiene Lignans in Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure and Reaction Mechanism of Basil Eugenol Synthase | PLOS One [journals.plos.org]
- 5. Isoeugenol synthase - Wikipedia [en.wikipedia.org]
- 6. Structure and Reaction Mechanism of Basil Eugenol Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficiency of Lignin Biosynthesis: a Quantitative Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lignans: Quantitative Analysis of the Research Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pinoresinol-lariciresinol reductase: Substrate versatility, enantiospecificity, and kinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 13. researchgate.net [researchgate.net]
- 14. Dirigent Proteins Guide Asymmetric Heterocoupling for the Synthesis of Complex Natural Product Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Research Portal [rex.libraries.wsu.edu]
- 17. Characterization of a sweet basil acyltransferase involved in eugenol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | A Novel Soybean Dirigent Gene GmDIR22 Contributes to Promotion of Lignan Biosynthesis and Enhances Resistance to Phytophthora sojae [frontiersin.org]
Natural Sources of Dimeric Coniferyl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimeric coniferyl acetate, a derivative of the phenylpropanoid pathway, represents a class of compounds with significant potential in pharmacology and materials science. While monomeric coniferyl acetate is a known natural product, the presence of its dimeric forms is less explicitly documented. This guide provides a comprehensive overview of the likely natural sources of this compound, drawing from research on naturally acetylated lignins and phytochemical analyses of specific plant species. It further outlines detailed experimental protocols for the isolation and characterization of these compounds and illustrates relevant biochemical pathways.
The central hypothesis underpinning the search for natural sources of this compound is the established occurrence of naturally acetylated lignins in a variety of angiosperms. In these plants, coniferyl acetate, alongside sinapyl acetate, acts as a monomeric precursor in the lignification process. This indicates that dimeric and oligomeric structures of coniferyl acetate are likely formed as intermediates and incorporated into the lignin polymer. Therefore, plants with highly acetylated lignins are the most promising candidates for isolating this compound.
Potential Natural Sources
While no studies have explicitly reported the isolation of "this compound," substantial evidence points to several plant families and species as highly probable sources. These are primarily plants known to contain either monomeric coniferyl acetate or lignins with a high degree of acetylation.
1. Plants with Highly Acetylated Lignins:
Research has shown that certain angiosperms incorporate significant levels of acetylated monolignols into their cell walls.[1][2] This acetylation occurs at the γ-carbon of the side chain, and coniferyl acetate has been identified as a key monomer in this process.[1] The plants listed below are therefore prime candidates for containing dimeric forms of coniferyl acetate.
| Plant Species | Family | Common Name | Level of Lignin Acetylation |
| Hibiscus cannabinus | Malvaceae | Kenaf | High |
| Agave sisalana | Asparagaceae | Sisal | High (up to 80% of syringyl units)[3][4] |
| Musa textilis | Musaceae | Abaca | High (up to 80% of syringyl units)[3][4] |
| Carpinus betulus | Betulaceae | Hornbeam | High (up to 45% of syringyl units) |
| Ananas erectifolius | Bromeliaceae | Curaua | High |
2. Plants Containing Monomeric Coniferyl Acetate:
The presence of the monomeric form is a strong indicator that dimerization may occur.
| Plant Species | Family | Common Name | Reference |
| Alpinia galanga | Zingiberaceae | Galangal | [5] |
| Olearia teretifolia | Asteraceae | --- | [5] |
| Ocimum basilicum | Lamiaceae | Sweet Basil | Implied as an intermediate in eugenol biosynthesis[6][7] |
| Petunia hybrida | Solanaceae | Petunia | Implied as an intermediate in isoeugenol biosynthesis[6] |
Experimental Protocols
The following protocols are detailed methodologies for the extraction, isolation, and characterization of this compound from plant sources.
Protocol 1: Extraction of Acetylated Lignans
This protocol is designed to extract a broad range of lignans, including acetylated forms, from plant material.
1. Plant Material Preparation:
- Harvest fresh plant material (e.g., stems of Kenaf, leaves of Sisal).
- Air-dry the material in a well-ventilated area, shielded from direct sunlight, until brittle.
- Grind the dried material into a fine powder using a Wiley mill (20-40 mesh).
- Defat the powdered material by Soxhlet extraction with n-hexane for 24 hours to remove lipids and other nonpolar compounds.
2. Extraction:
- Macerate the defatted plant powder in 80% aqueous ethanol (1:10 w/v) at room temperature for 72 hours with occasional shaking.
- Filter the extract through Whatman No. 1 filter paper.
- Repeat the extraction process twice more with fresh solvent.
- Combine the filtrates and concentrate under reduced pressure at 40°C using a rotary evaporator to obtain the crude ethanolic extract.
3. Liquid-Liquid Partitioning:
- Suspend the crude extract in distilled water and partition successively with solvents of increasing polarity:
- Ethyl acetate (3 x volume of aqueous suspension)
- n-butanol (3 x volume of remaining aqueous suspension)
- Separate the layers using a separatory funnel.
- Concentrate each fraction (ethyl acetate, n-butanol, and remaining aqueous) to dryness under reduced pressure. The ethyl acetate fraction is most likely to contain this compound due to its polarity.
Protocol 2: Isolation by Column Chromatography
This protocol details the separation of the target compounds from the enriched extract.
1. Silica Gel Column Chromatography:
- Prepare a silica gel (60-120 mesh) column packed in a non-polar solvent (e.g., n-hexane).
- Dissolve the dried ethyl acetate fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
- Apply the adsorbed sample to the top of the prepared column.
- Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0 to 0:100 n-hexane:ethyl acetate), followed by a gradient of ethyl acetate and methanol.
- Collect fractions of 20-50 mL and monitor by Thin Layer Chromatography (TLC).
2. Thin Layer Chromatography (TLC) Monitoring:
- Spot the collected fractions on silica gel TLC plates.
- Develop the plates in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 or chloroform:methanol, 9:1).
- Visualize the spots under UV light (254 nm and 366 nm) and by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid followed by heating).
- Pool the fractions containing compounds with similar Rf values that indicate potential dimeric structures.
3. Preparative High-Performance Liquid Chromatography (Prep-HPLC):
- Further purify the pooled fractions using a C18 reverse-phase preparative HPLC column.
- Use a gradient elution system, for example, with water (A) and acetonitrile (B), both containing 0.1% formic acid.
- Monitor the elution profile with a UV detector at multiple wavelengths (e.g., 280 nm).
- Collect the peaks corresponding to the purified compounds.
Protocol 3: Structural Elucidation
This protocol outlines the spectroscopic methods for identifying the isolated compounds as this compound.
1. Mass Spectrometry (MS):
- Obtain high-resolution mass spectra using ESI-MS (Electrospray Ionization Mass Spectrometry) to determine the exact molecular weight and elemental composition. The expected molecular formula for a dehydrodimer of coniferyl acetate would be C₂₄H₂₆O₈.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Acquire ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra.
- Analyze the spectra to determine the proton and carbon environments, their connectivities, and the specific linkage between the two coniferyl acetate units (e.g., β-β', β-5', β-O-4'). The presence of acetyl protons (around 2.0 ppm) and signals corresponding to the coniferyl moiety will be key indicators.
Signaling Pathways and Experimental Workflows
Biosynthesis of Phenylpropanoids
The biosynthesis of coniferyl acetate and its subsequent dimerization are part of the broader phenylpropanoid pathway. This pathway starts with the amino acid phenylalanine and leads to the formation of various monolignols.
Experimental Workflow for Isolation and Identification
The logical flow from raw plant material to the confirmed structure of this compound is crucial for successful research.
Conclusion
While the direct isolation of this compound has not been explicitly detailed in the current literature, a strong theoretical and evidence-based foundation points towards its existence in specific plant species. Plants rich in acetylated lignins, such as kenaf, sisal, abaca, and hornbeam, as well as those known to produce monomeric coniferyl acetate like Alpinia galanga, are the most promising sources. The experimental protocols provided in this guide offer a robust framework for the successful extraction, isolation, and structural elucidation of these target compounds. Further research in this area is warranted to unlock the potential of dimeric coniferyl acetates in various scientific and industrial applications.
References
- 1. Advances in the Synthesis of Lignan Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lignin-carbohydrate complexes from sisal (Agave sisalana) and abaca (Musa textilis): chemical composition and structural modifications during the isolation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cib.csic.es [cib.csic.es]
- 5. jchr.org [jchr.org]
- 6. Acylation of Lignin with Different Acylating Agents by Mechanical Activation-Assisted Solid Phase Synthesis: Preparation and Properties [mdpi.com]
- 7. ijpbs.com [ijpbs.com]
Dimeric Coniferyl Acetate: A Technical Guide to its Chemical Properties and Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimeric coniferyl acetate is a lignan, a class of polyphenolic compounds found in plants. Lignans are formed by the dimerization of substituted cinnamyl alcohols. In the case of this compound, the monomeric unit is coniferyl acetate. This compound is of significant interest to researchers in the fields of natural product chemistry, pharmacology, and materials science due to its potential biological activities and its role as a model compound for understanding the structure and properties of lignin. This technical guide provides an in-depth overview of the chemical properties and solubility of this compound, along with detailed experimental protocols for its synthesis and characterization.
Chemical Properties
This compound is a complex molecule with the chemical formula C24H26O8.[1] Its structure features two coniferyl acetate units linked together. The specific nature of this linkage can vary, leading to different isomers. The physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C24H26O8 | [1] |
| Molecular Weight | 442.46 g/mol | [1] |
| CAS Number | 184046-40-0 | [1] |
| Appearance | Powder | [1] |
| Boiling Point (Predicted) | 580.0 ± 50.0 °C | [1] |
| Density (Predicted) | 1.245 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 9.78 ± 0.35 | [1] |
Solubility Profile
The solubility of a compound is a critical parameter for its application in research and drug development. This compound exhibits limited solubility in water but is soluble in several organic solvents.[1] This solubility profile is consistent with its polyphenolic and ester functionalities. To enhance solubility, especially for preparing stock solutions, warming the solution to approximately 37°C and employing sonication in an ultrasonic bath is recommended.
| Solvent | Solubility |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Acetone | Soluble |
| Water | Limited |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of related coniferyl alcohol dimers and can be modified for the synthesis of this compound. The synthesis involves the oxidative coupling of coniferyl acetate.
Materials:
-
Coniferyl acetate
-
Horseradish peroxidase (HRP)
-
Hydrogen peroxide (H2O2)
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolve coniferyl acetate in a minimal amount of a suitable organic solvent (e.g., acetone) and then dilute with the phosphate buffer to create an aqueous solution.
-
To this solution, add horseradish peroxidase.
-
Slowly add a dilute solution of hydrogen peroxide to the reaction mixture with constant stirring. The H2O2 acts as the oxidizing agent to initiate the radical dimerization of coniferyl acetate.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 2-4 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, extract the product from the aqueous solution using ethyl acetate.
-
Wash the organic layer with brine to remove any residual aqueous components.
-
Dry the ethyl acetate layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
The crude product can be purified using column chromatography on silica gel with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).
Determination of Solubility
This protocol outlines a general method for determining the quantitative solubility of this compound in various organic solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., DMSO, acetone, chloroform, ethyl acetate)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate vials.
-
Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).
-
Equilibrate the solutions for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted solution using a validated HPLC method or by measuring its absorbance with a UV-Vis spectrophotometer at its λmax.
-
Calculate the original concentration in the saturated solution to determine the solubility in units such as mg/mL or g/L.
Characterization by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity and quantifying the concentration of this compound.
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
Chromatographic Conditions (starting point, may require optimization):
-
Mobile Phase: A gradient of acetonitrile (A) and water (B), both with 0.1% formic acid.
-
Gradient: Start with a lower percentage of A, and gradually increase it over the run time to elute the compound. A typical gradient might be: 0-5 min, 30% A; 5-20 min, 30-80% A; 20-25 min, 80% A; 25-30 min, 80-30% A; 30-35 min, 30% A.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at the λmax of this compound (typically around 280 nm for lignans).
-
Injection Volume: 10 µL.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation and confirmation of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve an appropriate amount of the purified compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl3, Acetone-d6, or DMSO-d6).
-
Transfer the solution to an NMR tube.
Experiments:
-
¹H NMR: Provides information about the number and types of protons in the molecule and their chemical environment.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, which is crucial for confirming the specific isomeric structure of the dimer.
Signaling Pathway
This compound, as a phenolic compound, is postulated to exhibit anti-inflammatory properties. While the specific signaling pathway for this compound has not been fully elucidated, related compounds such as coniferyl aldehyde have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator. This inhibition is often linked to the downregulation of inducible nitric oxide synthase (iNOS) expression. A plausible mechanism for this effect involves the modulation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.
The following diagram illustrates a hypothetical signaling pathway for the anti-inflammatory action of this compound, based on the known mechanisms of related phenolic compounds.
Caption: Hypothetical anti-inflammatory signaling pathway of this compound.
Conclusion
This technical guide provides a comprehensive overview of the chemical properties and solubility of this compound, tailored for researchers and professionals in drug development. The provided experimental protocols offer a practical foundation for the synthesis, characterization, and further investigation of this promising natural product. The proposed signaling pathway, while inferred from related compounds, presents a testable hypothesis for its anti-inflammatory mechanism of action. Further research is warranted to fully elucidate the quantitative solubility and specific biological activities of this compound.
References
The Biological Activity of Dimeric Coniferyl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimeric coniferyl acetate, a lignan derived from the oxidative coupling of coniferyl acetate, has emerged as a molecule of interest in biomedical research. This technical guide provides a comprehensive overview of its known biological activities, with a primary focus on its anti-inflammatory properties. This document details the experimental protocols for the synthesis and biological evaluation of this compound, presents quantitative data in a structured format, and visualizes the key signaling pathways potentially involved in its mechanism of action.
Introduction
Lignans are a large class of polyphenolic compounds found in plants, formed by the dimerization of substituted cinnamyl alcohols. This compound, with the chemical name [(E)-3-[(2S,3R)-3-(acetyloxymethyl)-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enyl] acetate, is a notable member of this family.[1] Its structural relationship to monolignols, the building blocks of lignin, and its demonstrated biological activities make it a compelling subject for research in phytochemistry and drug discovery. The primary reported biological activity of this compound is its anti-inflammatory effect, specifically the inhibition of nitric oxide (NO) production in activated macrophages.[1][2] This guide will delve into the specifics of this activity, along with exploring other potential therapeutic applications.
Quantitative Biological Activity Data
The known biological activities of this compound are summarized below. The primary focus of existing research has been on its anti-inflammatory effects. Data on other biological activities is currently limited.
| Biological Activity | Assay | Cell Line/Model | Endpoint | Result | Reference |
| Anti-inflammatory | Nitric Oxide (NO) Inhibition | Lipopolysaccharide (LPS)-activated murine macrophage-like J774.1 cells | IC50 | 27.1 µM | [2][3] |
| Antioxidant | - | - | - | Data not available | - |
| Anticancer | - | - | - | Data not available | - |
| Antimicrobial | - | - | - | Data not available | - |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and the key in vitro assay used to determine its anti-inflammatory activity.
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the dimerization of coniferyl alcohol followed by acetylation.
3.1.1. Enzymatic Dimerization of Coniferyl Alcohol
This protocol is based on the laccase-mediated oxidative coupling of coniferyl alcohol.
-
Materials:
-
Coniferyl alcohol
-
Ethyl acetate
-
Citrate/phosphate buffer (pH 4.5)
-
Laccase from Trametes versicolor
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve coniferyl alcohol (e.g., 3.0 g, 16.6 mmol) in ethyl acetate (170 mL) at room temperature.
-
Add an equal volume of citrate/phosphate buffer (pH 4.5) (170 mL) to the ethyl acetate solution.
-
Stir the biphasic mixture vigorously (e.g., 1000 rpm) to create an emulsion.
-
Dissolve laccase (e.g., 21 mg) in a portion of the pH 4.5 buffer (50 mL).
-
Add the laccase solution to the stirred emulsion at a slow, controlled rate (e.g., 10 mL/h).
-
Upon completion of the laccase addition, separate the organic and aqueous layers.
-
Extract the aqueous layer twice with ethyl acetate (75 mL each).
-
Combine all organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure to obtain the crude dimeric coniferyl alcohol.
-
3.1.2. Acetylation of Dimeric Coniferyl Alcohol
-
Materials:
-
Crude dimeric coniferyl alcohol
-
Pyridine
-
Acetic anhydride
-
-
Procedure:
-
Dissolve the crude dimeric coniferyl alcohol in pyridine.
-
Add acetic anhydride in excess (e.g., 5 equivalents per hydroxyl group).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with 1 M HCl, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting this compound by flash chromatography.
-
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This protocol describes the use of the Griess assay to quantify the inhibitory effect of this compound on NO production in macrophage cells.
-
Cell Culture and Treatment:
-
Culture murine macrophage-like J774.1 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seed the cells in a 96-well plate at a density of approximately 1.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to various concentrations in the culture medium.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce NO production. Include a negative control (cells only), a positive control (cells + LPS), and vehicle control (cells + LPS + solvent).
-
Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
-
Griess Assay for Nitrite Measurement:
-
After incubation, collect the cell culture supernatant.
-
In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate the plate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite in the samples using a standard curve prepared with sodium nitrite.
-
Determine the percentage of NO inhibition for each concentration of this compound and calculate the IC50 value.
-
Signaling Pathways and Mechanisms of Action
While the direct signaling pathways affected by this compound are still under investigation, research on the closely related compound, coniferyl aldehyde, provides strong evidence for a likely mechanism of action involving the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[4][5]
Proposed Anti-inflammatory Signaling Pathway
Coniferyl aldehyde has been shown to inhibit the phosphorylation of JAK2 and STAT1, which are key upstream regulators of inducible nitric oxide synthase (iNOS) expression.[4][5] This inhibition prevents the translocation of phosphorylated STAT1 to the nucleus, thereby downregulating the transcription of the iNOS gene and subsequent production of pro-inflammatory nitric oxide. It is highly probable that this compound shares this mechanism of action.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Experimental Workflow for Elucidating the Mechanism of Action
The following workflow outlines the key experiments to confirm the proposed mechanism of action for this compound.
Caption: Experimental workflow to investigate the mechanism of action.
Other Potential Biological Activities
While the anti-inflammatory properties of this compound are the most well-documented, the broader class of lignans and related phenolic compounds exhibit a range of other biological activities. Further research is warranted to explore the potential of this compound in the following areas:
-
Antioxidant Activity: Many phenolic compounds are potent antioxidants due to their ability to scavenge free radicals. The antioxidant capacity of this compound could be evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging or ORAC (Oxygen Radical Absorbance Capacity).
-
Anticancer Activity: Some lignans have demonstrated cytotoxic effects against various cancer cell lines. The potential anticancer activity of this compound could be investigated using MTT or other cell viability assays on a panel of cancer cell lines.
-
Antimicrobial Activity: Phenolic compounds can exhibit antimicrobial properties. The activity of this compound against a range of pathogenic bacteria and fungi could be assessed using minimum inhibitory concentration (MIC) assays.
Conclusion
This compound is a promising natural product with demonstrated anti-inflammatory activity. Its ability to inhibit nitric oxide production in activated macrophages, likely through the inhibition of the JAK2/STAT1 signaling pathway, makes it a valuable lead compound for the development of novel anti-inflammatory agents. Further investigation into its other potential biological activities, including antioxidant, anticancer, and antimicrobial effects, is warranted to fully elucidate its therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this intriguing molecule.
References
- 1. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Activity of Coniferyl Aldehyde Derivatives as Potential Anticancer and Antioxidant Agents | Jordan Journal of Pharmaceutical Sciences [jjournals.ju.edu.jo]
- 3. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective inhibition of JAK2/STAT1 signaling and iNOS expression mediates the anti-inflammatory effects of coniferyl aldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Discovery and Isolation of Dimeric Coniferyl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimeric coniferyl acetate, a member of the lignan family of polyphenols, has garnered interest within the scientific community for its potential therapeutic properties, notably its anti-inflammatory effects. Lignans are a diverse group of natural products formed by the oxidative coupling of two or more phenylpropanoid units.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on the experimental protocols and data relevant to researchers in drug discovery and development. While this compound has been identified in plant species such as Lasiolaena morii and Euphorbia lagascae, detailed isolation protocols from these natural sources are not extensively documented in publicly available literature. Therefore, this guide combines established methodologies for lignan isolation and synthesis with the known characteristics of this compound to provide a thorough technical resource.
Chemical Properties and Structure
This compound, with the chemical name [(E)-3-[(2S,3R)-3-(acetyloxymethyl)-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enyl] acetate, possesses a complex molecular structure characterized by a dihydrobenzofuran core.[1] Its biological activity is intrinsically linked to its specific stereochemistry.
| Property | Value |
| Molecular Formula | C₂₄H₂₆O₈ |
| Molecular Weight | 442.46 g/mol |
| CAS Number | 184046-40-0 |
| Appearance | Powder |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Limited solubility in water. |
Experimental Protocols
General Isolation of Lignans from Plant Material
The following protocol is a generalized procedure for the isolation of lignans from plant sources and can be adapted for the extraction of this compound from Lasiolaena morii or Euphorbia lagascae.
1. Plant Material Preparation:
-
Air-dry the plant material (e.g., aerial parts, roots) at room temperature.
-
Grind the dried material into a fine powder to increase the surface area for extraction.
2. Extraction:
-
Macerate the powdered plant material with a methanol/ethanol-water mixture (e.g., 80:20 v/v) at room temperature for 24-48 hours with occasional agitation.
-
Filter the extract and repeat the extraction process with fresh solvent on the plant residue to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
3. Fractionation:
-
Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Lignans are typically enriched in the ethyl acetate fraction.
-
Concentrate the ethyl acetate fraction to dryness.
4. Chromatographic Purification:
-
Silica Gel Column Chromatography:
-
Subject the ethyl acetate fraction to silica gel column chromatography.
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualizing under UV light.
-
Combine fractions containing the target compound.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the enriched fractions using preparative HPLC on a C18 column.
-
Use a mobile phase gradient of water and methanol or acetonitrile to achieve high purity.
-
Synthesis of a Di-O-Acetylated (β-5) Dimer of Coniferyl Alcohol
1. Synthesis of Coniferyl Alcohol (G):
-
Transform ferulic acid into ethyl ferulate via Fischer esterification.
-
Reduce the ethyl ferulate using DibalH to yield coniferyl alcohol. The overall yield from ferulic acid is approximately 77%.[2]
2. Enzymatic Dimerization:
-
Dissolve coniferyl alcohol in ethyl acetate and a citrate/phosphate buffer (pH 4.5).
-
Add a solution of laccase from Trametes versicolor to the vigorously stirred mixture. A slow addition helps to control the dimerization process and limit the formation of higher oligomers.
-
After the reaction, separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic phases.
-
Wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by flash chromatography on silica gel using a cyclohexane/ethyl acetate gradient to obtain the (β-5) dimer.[2]
3. Acetylation:
-
Dissolve the dimer in pyridine and add acetic anhydride.
-
Stir the reaction at room temperature overnight.
-
Pour the reaction mixture into acidified iced water and filter the precipitate.
-
Wash the precipitate with water until neutral pH and dry to obtain the tri-O-acetylated dimer.
4. Selective Deacetylation:
-
Dissolve the tri-O-acetylated dimer in THF and add piperazine.
-
Stir the mixture at room temperature for 4 hours.
-
Remove the THF under reduced pressure and dissolve the residue in ethyl acetate.
-
Wash with 1 M HCl and brine, then dry over anhydrous MgSO₄ and concentrate.
-
Purify by flash chromatography with a cyclohexane/ethyl acetate gradient to yield the di-O-acetylated (β-5) dimer.[2]
Spectroscopic Data
Detailed and verified spectroscopic data for pure, isolated this compound is not extensively reported. The following table provides predicted and known data for closely related coniferyl alcohol dimers. Researchers should perform full structural elucidation (1D and 2D NMR, HRMS) upon isolation or synthesis.
| Data Type | Description |
| ¹H NMR | Expected signals would include aromatic protons, olefinic protons, methoxy group singlets, and signals corresponding to the dihydrobenzofuran core and acetate groups. |
| ¹³C NMR | Expected signals would include aromatic carbons, olefinic carbons, methoxy carbons, and carbons of the dihydrobenzofuran skeleton and acetate carbonyls. |
| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the molecular formula C₂₄H₂₆O₈ would be expected. |
Biological Activity: Inhibition of Nitric Oxide Production
This compound has demonstrated anti-inflammatory activity by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophages, with a reported IC₅₀ value of 27.1 μM.[3] The overproduction of NO by inducible nitric oxide synthase (iNOS) is a key feature of inflammatory processes.
Signaling Pathway
The inhibitory effect of lignans on NO production is generally attributed to the downregulation of iNOS expression. This is often achieved through the modulation of key inflammatory signaling pathways, primarily the NF-κB and MAPK pathways. Additionally, some lignans have been shown to activate the Nrf2 antioxidant response pathway, which can also contribute to the suppression of inflammation.
Experimental Workflow
The overall process from discovery to characterization of this compound follows a standard natural product chemistry workflow.
Conclusion
This compound represents a promising lead compound for the development of novel anti-inflammatory agents. This guide provides a foundational understanding of its discovery, chemical properties, and biological activity. While a detailed, validated protocol for its isolation from natural sources remains to be fully documented in accessible literature, the outlined general procedures for lignan isolation and the provided synthesis methodology offer a robust starting point for researchers. Further investigation is warranted to fully elucidate its therapeutic potential and to develop optimized and scalable methods for its production.
References
- 1. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | First Total Synthesis of (β-5)-(β-O-4) Dihydroxytrimer and Dihydrotrimer of Coniferyl Alcohol (G): Advanced Lignin Model Compounds [frontiersin.org]
- 3. NMR Characterization of Lignans [mdpi.com]
The Role of Dimeric Coniferyl Acetate in Lignin Formation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lignin, a complex aromatic biopolymer, provides structural rigidity to plant cell walls. Its biosynthesis has traditionally been understood as the oxidative polymerization of three canonical monolignols: p-coumaryl, coniferyl, and sinapyl alcohols. However, emerging research has revealed the significant role of "non-canonical" monomers, including γ-acetylated monolignols such as coniferyl acetate. These monomers are not mere decorations but are authentic precursors that are integrated into the lignin backbone, profoundly influencing its structure and properties. This guide provides a detailed technical overview of the role of coniferyl acetate, with a focus on its dimerization and subsequent incorporation into the lignin polymer. We consolidate key quantitative data, outline experimental protocols for its study, and present visual workflows and reaction pathways to elucidate its function in lignification.
Introduction to Lignification and Non-Canonical Monomers
Lignification is a complex process involving the synthesis of monolignols in the cytoplasm, their transport to the cell wall, and subsequent enzyme-mediated dehydrogenative polymerization.[1] This process creates a durable, cross-linked polymer composed of p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units, derived from p-coumaryl, coniferyl, and sinapyl alcohols, respectively.[2][3]
While this model is foundational, it is now clear that other phenolic compounds can participate in lignification.[4][5] A crucial discovery has been the identification of monolignols acetylated at the γ-carbon of their side chain. Coniferyl acetate and sinapyl acetate have been confirmed as authentic lignin precursors, particularly in non-wood plant fibers like kenaf, jute, sisal, and abaca.[6][7] Their incorporation is not a random event but appears to be a controlled mechanism that alters the final polymer structure.[8]
The Dimerization and Incorporation of Coniferyl Acetate
The polymerization of lignin proceeds via combinatorial radical coupling.[9] Monolignols are oxidized by cell wall peroxidases and laccases to form resonance-stabilized phenoxy radicals.[1] These radicals can then couple with each other (dimerization) or with the growing lignin polymer ("end-wise" coupling).[1]
The acetylation of the γ-hydroxyl group on coniferyl alcohol has a profound impact on its coupling reactions. One of the most significant outcomes is the altered formation of β-β linked structures. The coupling of two γ-acetylated coniferyl alcohol radicals preferentially forms stable tetrahydrofuran structures, which serve as a diagnostic indicator of their participation in lignification.[8] This demonstrates that coniferyl acetate and its dimers are not merely appended to the lignin polymer but are integrated directly into its core structure.
Caption: Biosynthesis and activation of coniferyl acetate for polymerization.
Quantitative Data on Acylated Lignins
The degree of monolignol acylation and its effect on lignin composition varies significantly between plant species. In vitro polymerization studies have further quantified how reaction conditions can influence the resulting polymer structure.
Table 1: Occurrence and Degree of Acylation in Various Plant Lignins
| Plant Species | Lignin Type | S/G Ratio | Degree of γ-Acylation | Reference(s) |
|---|---|---|---|---|
| Kenaf (Hibiscus cannabinus) | G-S | 5.4 | Substantial | [6][7][8] |
| Sisal (Agave sisalana) | G-S | ~2.0-5.4 | Substantial | [6][7][8] |
| Abaca (Musa textilis) | G-S | 9.0 | ~85% | [8] |
| Jute (Corchorus capsularis) | G-S | ~2.0-5.4 | Detected | [6][7] |
| Hornbeam (Carpinus betulus) | G-S | N/A | Up to 45% of S-units |[8] |
Table 2: Influence of Reaction Conditions on In Vitro Polymerization of Coniferyl Alcohol
| Condition | Parameter | Value | Polymerization Yield | Reference(s) |
|---|---|---|---|---|
| Enzymatic (VP) | pH | 3.0 | 84.17% | [10] |
| Enzymatic (VP) | pH | 4.5 | 91.70% | [10] |
| Enzymatic (VP) | pH | 6.0 | 99.30% | [10] |
| Enzymatic (VP) | pH | 7.5 | 77.50% | [10] |
| Enzymatic (HRP) | Additive | None | Baseline | [11][12] |
| Enzymatic (HRP) | Additive | α-cyclodextrin | Increased 8-O-4' content |[11][12] |
VP: Versatile Peroxidase; HRP: Horseradish Peroxidase
Impact on Lignin Structure and Properties
The incorporation of acetylated dimers introduces ester linkages into the lignin backbone. These linkages are more susceptible to chemical cleavage than the common ether and carbon-carbon bonds that dominate the polymer.
-
Structural Control: Monolignol acylation is considered a potential biological mechanism to control lignin's final structure.[8] The degree of acylation has been shown to correlate directly with the syringyl-to-guaiacyl (S/G) ratio in some species.[8]
-
Biomass Processing: The presence of these ester bonds can facilitate easier delignification during industrial processes like pulping and biofuel production. This concept, sometimes termed "zip-lignin," suggests that engineering plants to incorporate more acylated monomers could lead to more efficient biomass utilization.[5][13] Studies have shown that incorporating similar ester conjugates, like coniferyl ferulate, can increase lignin extractability by up to two-fold in alkaline conditions.[13][14]
Caption: Dimerization pathway of coniferyl acetate radicals.
Experimental Protocols
The study of acetylated lignins and their dimers requires specialized analytical and synthetic techniques.
Synthesis of Lignin Models and Dimers
In Vitro Dehydrogenative Polymerization (DHP): This method mimics the natural lignification process in a controlled environment.
-
Monomer Solution: Dissolve coniferyl alcohol (and/or coniferyl acetate) in a suitable buffer, often a phosphate or acetate buffer at a pH between 4.5 and 6.5.[10][15] An organic co-solvent like acetone or dioxane may be used to aid solubility.[10]
-
Enzyme and Oxidant: Prepare a separate solution of an oxidizing enzyme, such as horseradish peroxidase (HRP) or a laccase.[11][16] Prepare a dilute solution of hydrogen peroxide (H₂O₂).
-
Reaction: Slowly and simultaneously add the monomer solution and the H₂O₂ solution to the enzyme solution over several hours with constant stirring. This "end-wise" or "Zutropf" method promotes polymer growth over simple dimerization.[11][12]
-
Isolation: The resulting synthetic lignin (DHP) precipitates from the solution. It is then collected by centrifugation, washed extensively with water, and lyophilized.[15]
Chemo-enzymatic Synthesis of a (β-5) Dimer: A specific protocol for synthesizing a β-5 linked dimer has been reported.[16]
-
Enzymatic Dimerization: Coniferyl alcohol is dissolved in an ethyl acetate and aqueous buffer (pH 4.5) emulsion. Laccase is added slowly to catalyze the formation of dimers.[16]
-
Acetylation: The crude dimer mixture is dissolved in pyridine, and acetic anhydride is added. The reaction proceeds overnight at room temperature.[16]
-
Purification: The acetylated product is precipitated in acidified ice water, filtered, washed, and dried. Further purification is achieved via column chromatography to isolate the specific di-acetylated (β-5)-dimer.[16]
Analytical Methods for Characterization
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS): A rapid and powerful technique for analyzing the chemical composition of lignin without prior isolation.
-
Principle: A small sample of lignocellulosic material is rapidly heated to a high temperature (pyrolyzed) in an inert atmosphere. The complex polymers break down into smaller, volatile fragments that are separated by gas chromatography and identified by mass spectrometry.
-
Application: Py-GC/MS can directly detect cis- and trans-coniferyl acetate released from the biomass, providing direct evidence of acetylated lignin units.[6][7]
2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional Heteronuclear Single Quantum Coherence (HSQC) NMR is the most powerful tool for detailed lignin structural elucidation.
-
Principle: The sample (isolated lignin or whole cell wall) is dissolved in a suitable deuterated solvent. The HSQC experiment correlates protons with their directly attached carbons, producing a "fingerprint" of the different chemical environments within the polymer.
-
Application: Specific cross-peaks in the HSQC spectrum are diagnostic for different inter-unit linkages (β-O-4, β-5, β-β), monomer units (G, S, H), and end-groups. The incorporation of γ-acetylated monomers results in unique, well-resolved signals that provide unambiguous proof of their presence and mode of incorporation.[8]
Acetyl Bromide Method: A quantitative method to determine total lignin content.
-
Principle: The cell wall material is dissolved in a solution of acetyl bromide in acetic acid. The solubilized lignin has a characteristic UV absorbance at 280 nm, which can be measured spectrophotometrically and correlated to lignin concentration using a standard extinction coefficient.[17]
References
- 1. Lignin Biosynthesis | Annual Reviews [annualreviews.org]
- 2. Lignin Biosynthesis and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identifying acetylated lignin units in non-wood fibers using pyrolysis-gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Identifying acetylated lignin units in non-wood fibers using pyrolysis-gas chromatography/mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. DSpace [helda.helsinki.fi]
- 11. Enzymatic polymerization of coniferyl alcohol in the presence of cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Coniferyl ferulate incorporation into lignin enhances the alkaline delignification and enzymatic degradation of cell walls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Coniferyl ferulate incorporation into lignin enhances the alkaline delignification and enzymatic degradation of cell walls. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. First Total Synthesis of (β-5)-(β-O-4) Dihydroxytrimer and Dihydrotrimer of Coniferyl Alcohol (G): Advanced Lignin Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Acetyl Bromide Method Is Faster, Simpler and Presents Best Recovery of Lignin in Different Herbaceous Tissues than Klason and Thioglycolic Acid Methods - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Chemo-enzymatic Synthesis of Dimeric Coniferyl Acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Coniferyl alcohol, a key monolignol, serves as a precursor in the biosynthesis of lignin and various lignans.[1] The oxidative coupling of coniferyl alcohol leads to the formation of various dimeric structures, which are of significant interest as lignin model compounds and potential bioactive molecules.[2][3] This application note provides a detailed protocol for the synthesis of a dimeric coniferyl acetate, specifically focusing on the formation of a (β-5)-linked dehydrodiconiferyl alcohol followed by acetylation. The described method utilizes a chemo-enzymatic approach, employing a laccase-mediated oxidation for the initial dimerization step.[2]
Data Presentation
Table 1: Summary of Reaction Yields
| Step | Product | Starting Material | Yield | Reference |
| Enzymatic Dimerization | (β-5) Dimer of Coniferyl Alcohol | Coniferyl Alcohol | ~87% | [2] |
| Acetylation | Tri-O-acetylated (β-5) Dimer | (β-5) Dimer | Quantitative | [2] |
| Selective Deacetylation | Di-O-acetylated (β-5) Dimer | Tri-O-acetylated Dimer | 92% | [4] |
Experimental Protocols
Enzymatic Dimerization of Coniferyl Alcohol to (β-5) Dimer
This protocol is adapted from the laccase-mediated oxidation of coniferyl alcohol.[2]
Materials:
-
Coniferyl alcohol
-
Ethyl acetate (EtOAc)
-
Citrate/phosphate buffer (pH 4.5)
-
Laccase from Trametes versicolor
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve coniferyl alcohol (3.0 g, 16.6 mmol) in ethyl acetate (170 mL) in a round-bottom flask at room temperature.[2]
-
Add citrate/phosphate buffer (170 mL, pH 4.5) to the flask.
-
Stir the resulting biphasic mixture vigorously (approximately 1000 rpm) to create an emulsion.[2]
-
Prepare a solution of laccase from Trametes versicolor (21 mg) in the pH 4.5 buffer (50 mL).[2]
-
Add the laccase solution to the reaction mixture at a rate of 10 mL/h.[2]
-
Upon completion of the addition, transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer twice with ethyl acetate (75 mL each).[2]
-
Combine all organic layers and wash with brine.[2]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude (β-5) dimeric product.[2]
Acetylation of the (β-5) Dimer
This protocol describes the peracetylation of the dimeric coniferyl alcohol derivative.[2]
Materials:
-
(β-5) Dimer of coniferyl alcohol
-
Pyridine
-
Acetic anhydride
-
Acidified iced water
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve the dried (β-5) dimer (2.6 g, 7.25 mmol) in pyridine (18 mL) in a suitable flask.[2]
-
Add acetic anhydride (11 mL, 109 mmol) to the solution.[2]
-
Stir the reaction mixture at room temperature overnight.[2]
-
Pour the reaction medium into acidified iced water, which will cause the acetylated product to precipitate.[2]
-
Filter the precipitate and rinse with water until the pH is neutral.[2]
-
Dry the solid to obtain the tri-O-acetylated (β-5) dimer in quantitative yield. This product can often be used in the next step without further purification.[2]
Visualizations
Caption: Experimental workflow for the synthesis of tri-O-acetylated (β-5) this compound.
Caption: Chemical reaction scheme for the formation of this compound.
References
- 1. Coniferyl alcohol - Wikipedia [en.wikipedia.org]
- 2. First Total Synthesis of (β-5)-(β-O-4) Dihydroxytrimer and Dihydrotrimer of Coniferyl Alcohol (G): Advanced Lignin Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | First Total Synthesis of (β-5)-(β-O-4) Dihydroxytrimer and Dihydrotrimer of Coniferyl Alcohol (G): Advanced Lignin Model Compounds [frontiersin.org]
Application Notes & Protocols: Structural Elucidation of Dimeric Coniferyl Acetate via NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dimeric coniferyl acetate, a derivative of the lignan family, represents a class of compounds with significant potential in pharmaceutical and materials science. The precise structural characterization of these dimers is paramount for understanding their biological activity and chemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the unambiguous structural elucidation of such complex molecules. This document provides detailed application notes and experimental protocols for the structural determination of this compound isomers using a suite of NMR experiments.
The dimerization of coniferyl acetate can lead to various isomers, primarily distinguished by the linkage between the two monomeric units. The most common linkages, derived from the radical coupling of coniferyl alcohol, are the β-β (resinol), β-5 (phenylcoumaran), and β-O-4 (β-aryl ether) types. Acetylation of the phenolic and aliphatic hydroxyl groups introduces characteristic shifts in the NMR spectra, which are key to confirming the structure.
Data Presentation: Quantitative NMR Data
Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for Pinoresinol and 1-Acetoxypinoresinol in CDCl₃.
| Position | Pinoresinol | 1-Acetoxypinoresinol |
| 2 | 6.88 (d, J=1.9) | 6.89 (d, J=1.9) |
| 5 | 6.89 (d, J=8.1) | 6.90 (d, J=8.1) |
| 6 | 6.82 (dd, J=8.1, 1.9) | 6.83 (dd, J=8.1, 1.9) |
| 7 (α) | 4.73 (d, J=4.1) | 5.85 (d, J=5.0) |
| 8 (β) | 3.10 (m) | 3.20 (m) |
| 9 (γ) | 4.25 (dd, J=9.1, 7.0), 3.88 (dd, J=9.1, 3.6) | 4.30 (m), 3.95 (m) |
| 2' | 6.88 (d, J=1.9) | 6.88 (d, J=1.9) |
| 5' | 6.89 (d, J=8.1) | 6.89 (d, J=8.1) |
| 6' | 6.82 (dd, J=8.1, 1.9) | 6.82 (dd, J=8.1, 1.9) |
| 7' (α') | 4.73 (d, J=4.1) | 4.75 (d, J=4.1) |
| 8' (β') | 3.10 (m) | 3.12 (m) |
| 9' (γ') | 4.25 (dd, J=9.1, 7.0), 3.88 (dd, J=9.1, 3.6) | 4.28 (m), 3.90 (m) |
| OMe | 3.89 (s) | 3.88 (s), 3.87 (s) |
| OAc | - | 2.08 (s) |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Pinoresinol and 1-Acetoxypinoresinol in CDCl₃.
| Position | Pinoresinol | 1-Acetoxypinoresinol |
| 1 | 132.9 | 133.5 |
| 2 | 108.7 | 108.9 |
| 3 | 146.8 | 146.9 |
| 4 | 145.3 | 145.4 |
| 5 | 114.3 | 114.4 |
| 6 | 119.0 | 119.2 |
| 7 (α) | 85.9 | 87.5 |
| 8 (β) | 54.1 | 54.3 |
| 9 (γ) | 71.7 | 71.9 |
| 1' | 132.9 | 132.8 |
| 2' | 108.7 | 108.6 |
| 3' | 146.8 | 146.7 |
| 4' | 145.3 | 145.2 |
| 5' | 114.3 | 114.3 |
| 6' | 119.0 | 118.9 |
| 7' (α') | 85.9 | 85.8 |
| 8' (β') | 54.1 | 54.0 |
| 9' (γ') | 71.7 | 71.6 |
| OMe | 55.9 | 55.9 |
| OAc (C=O) | - | 170.9 |
| OAc (CH₃) | - | 21.2 |
Table 3: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Medioresinol and Syringaresinol.
| Position | Medioresinol (CD₃OD) | Syringaresinol (CDCl₃) |
| ¹H NMR | ||
| 2, 6 | 6.72 (s) | 6.58 (s) |
| 2' | 6.98 (d, J=1.8) | 6.58 (s) |
| 5' | 6.88 (d, J=8.1) | - |
| 6' | 6.80 (dd, J=8.1, 1.8) | - |
| 7 (α) | 4.70 (d, J=4.2) | 4.72 (d, J=4.2) |
| 8 (β) | 3.08 (m) | 3.09 (m) |
| 9 (γ) | 4.22 (m), 3.85 (m) | 4.25 (dd, J=9.1, 6.9), 3.88 (dd, J=9.1, 3.6) |
| OMe | 3.86 (s), 3.85 (s) | 3.89 (s) |
| ¹³C NMR | ||
| 1 | 133.2 | 134.7 |
| 2, 6 | 104.8 | 103.5 |
| 3, 5 | 149.5 | 147.1 |
| 4 | 136.2 | 134.7 |
| 1' | 133.9 | 134.7 |
| 2' | 110.5 | 103.5 |
| 3' | 148.2 | 147.1 |
| 4' | 146.7 | 134.7 |
| 5' | 115.5 | 147.1 |
| 6' | 119.5 | 103.5 |
| 7 (α) | 87.5 | 86.0 |
| 8 (β) | 55.5 | 54.3 |
| 9 (γ) | 72.9 | 71.8 |
| OMe | 57.1, 56.1 | 56.4 |
Experimental Protocols
Sample Preparation for NMR Spectroscopy
A crucial step for obtaining high-quality NMR spectra is proper sample preparation.
Materials:
-
This compound sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆)
-
High-quality 5 mm NMR tubes
-
Internal standard (e.g., Tetramethylsilane - TMS)
-
Glass Pasteur pipettes and bulbs
-
Cotton or glass wool for filtration
Protocol:
-
Weighing: Accurately weigh the this compound sample into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Vortex or gently sonicate the mixture to ensure complete dissolution.
-
Filtration: To remove any particulate matter, filter the solution directly into the NMR tube. Pack a small piece of cotton or glass wool into a Pasteur pipette and pass the sample solution through it.[1]
-
Internal Standard: Add a small amount of TMS (typically 1-2 µL) to the NMR tube as an internal reference (δ = 0.00 ppm).
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Data Acquisition
A series of 1D and 2D NMR experiments are required for complete structural elucidation.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher is recommended for better resolution)
1D NMR Experiments:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their coupling patterns.
-
Typical Parameters: Pulse program: zg30, spectral width: ~12 ppm, number of scans: 16-64, relaxation delay (d1): 2-5 s.
-
-
¹³C NMR: Provides information on the number of different types of carbons and their chemical environment.
-
Typical Parameters: Pulse program: zgpg30 (with proton decoupling), spectral width: ~220 ppm, number of scans: 1024 or more, relaxation delay (d1): 2-5 s.
-
-
DEPT (Distortionless Enhancement by Polarization Transfer): Used to differentiate between CH, CH₂, and CH₃ groups. DEPT-135 and DEPT-90 experiments are common.
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon atoms that are separated by two or three bonds (long-range ¹H-¹³C correlations). This is crucial for identifying the linkages between monomer units and the position of acetate groups.
Mandatory Visualizations
Caption: Experimental workflow for the structural elucidation of this compound using NMR spectroscopy.
Caption: Logical relationships of NMR experiments for structural determination.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a powerful toolkit for the complete structural elucidation of this compound isomers. By carefully analyzing the chemical shifts, coupling constants, and correlation signals, researchers can unambiguously determine the monomeric linkage and the positions of the acetate groups. The protocols and data presented herein serve as a comprehensive guide for scientists engaged in the characterization of these and related natural products.
References
Application of Dimeric Coniferyl Acetate Analogs in Anti-Inflammatory Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic inflammation is a significant contributing factor to a multitude of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. The exploration of novel anti-inflammatory agents with high efficacy and minimal side effects is a critical area of research. Lignans, a class of polyphenolic compounds derived from the dimerization of monolignols like coniferyl alcohol, have garnered attention for their diverse biological activities, including potent anti-inflammatory and antioxidant properties. While direct research on dimeric coniferyl acetate is limited, studies on its close structural analogs, (7R,8S)-9-acetyl-dehydrodiconiferyl alcohol (ADDA) and dehydrodiconiferyl alcohol (DHCA) , provide valuable insights into the potential of this class of compounds as anti-inflammatory therapeutics.
These application notes provide a comprehensive overview of the anti-inflammatory effects of these dimeric coniferyl alcohol derivatives, detailing their mechanisms of action and providing protocols for their investigation.
Mechanism of Action
ADDA and DHCA exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Their primary mechanisms include the inhibition of pro-inflammatory enzymes and cytokines, and the suppression of critical signaling cascades.
Key Molecular Targets:
-
Inhibition of Pro-inflammatory Enzymes: ADDA and its derivatives have been shown to suppress the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), enzymes responsible for the production of inflammatory mediators like prostaglandins and nitric oxide (NO).[1][2]
-
Suppression of NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. ADDA has been demonstrated to inhibit the activation of NF-κB in lipopolysaccharide (LPS)-stimulated macrophages, thereby downregulating the expression of numerous pro-inflammatory genes.[1][3]
-
Modulation of MAP Kinase and Akt Pathways: ADDA has been found to suppress the phosphorylation of Akt and c-jun N-terminal kinase 1/2 (JNK), key components of signaling pathways that contribute to the inflammatory response.[1]
-
Interference with Macrophage Migration: ADDA can block LPS-induced macrophage migration, a critical process in the propagation of inflammation. This is achieved through the modulation of the iNOS/Src/Focal Adhesion Kinase (FAK) signaling axis.[1][3]
Data Presentation
The following tables summarize the quantitative data on the anti-inflammatory effects of ADDA and a methylated derivative of DHCA.
| Compound | Target | Cell Line | Concentration | % Inhibition / Effect | Reference |
| (7R,8S)-9-acetyl-dehydrodiconiferyl alcohol (ADDA) | COX-2 Expression | LPS-stimulated Macrophages | 12.5-50 µM | Concentration-dependent inhibition | [1] |
| (7R,8S)-9-acetyl-dehydrodiconiferyl alcohol (ADDA) | iNOS Expression | LPS-stimulated Macrophages | 12.5-50 µM | Concentration-dependent inhibition | [1] |
| (7R,8S)-9-acetyl-dehydrodiconiferyl alcohol (ADDA) | Nitric Oxide (NO) Production | LPS-stimulated Macrophages | 12.5-50 µM | Concentration-dependent inhibition | [1] |
| (7R,8S)-dehydrodiconiferyl alcohol-9′γ-methyl ether | COX-2 Expression | LPS-stimulated Raw264.7 cells | 3-30 µM | Dose-dependent suppression | [2] |
| (7R,8S)-dehydrodiconiferyl alcohol-9′γ-methyl ether | PGE2 Production | LPS-stimulated Raw264.7 cells | 3-30 µM | Dose-dependent decrease | [2] |
| Dehydrodiconiferyl alcohol (DHCA) | Nitric Oxide (NO) Production | LPS-induced RAW 264.7 cells | Not specified | Inhibition of production | [4] |
| Dehydrodiconiferyl alcohol (DHCA) | Interleukin (IL)-1β Production | LPS-induced RAW 264.7 cells | Not specified | Inhibition of production | [4] |
Experimental Protocols
In Vitro Anti-inflammatory Activity in LPS-Stimulated Macrophages
This protocol outlines the general procedure to assess the anti-inflammatory effects of this compound analogs on lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
LPS (from E. coli)
-
This compound analog (e.g., ADDA)
-
Griess Reagent for Nitric Oxide (NO) assay
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
MTT reagent for cell viability assay
-
96-well and 24-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates (for NO and viability assays) or 24-well plates (for cytokine assays) at an appropriate density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the this compound analog (e.g., 12.5, 25, 50 µM for ADDA) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control group (no compound, with LPS) and a negative control group (no compound, no LPS).
-
Nitric Oxide (NO) Assay: After 24 hours, collect the cell culture supernatant. Determine the NO concentration using the Griess reagent according to the manufacturer's instructions.
-
Cytokine Measurement (ELISA): Collect the cell culture supernatant and measure the concentrations of TNF-α, IL-6, and IL-1β using specific ELISA kits following the manufacturer's protocols.
-
Cell Viability Assay (MTT): After collecting the supernatant, assess cell viability using the MTT assay to ensure the observed anti-inflammatory effects are not due to cytotoxicity.
Western Blot Analysis for NF-κB Pathway Proteins
This protocol describes the detection of key proteins in the NF-κB signaling pathway by Western blotting to investigate the mechanism of action of this compound analogs.
Materials:
-
Treated and untreated cell lysates from the in vitro anti-inflammatory assay
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on SDS-PAGE gels.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, and β-actin (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Transwell Migration Assay
This protocol is used to evaluate the effect of this compound analogs on macrophage migration.
Materials:
-
RAW 264.7 macrophage cell line
-
Transwell inserts (e.g., 8.0 µm pore size) for 24-well plates
-
Serum-free DMEM
-
Chemoattractant (e.g., LPS or Monocyte Chemoattractant Protein-1, MCP-1)
-
This compound analog
-
Crystal violet staining solution
-
Cotton swabs
Procedure:
-
Cell Preparation: Starve RAW 264.7 cells in serum-free DMEM for several hours.
-
Assay Setup: Place Transwell inserts into the wells of a 24-well plate.
-
Chemoattractant: Add DMEM containing a chemoattractant (e.g., 1 µg/mL LPS) to the lower chamber.
-
Cell Seeding: Resuspend the starved cells in serum-free DMEM with or without different concentrations of the this compound analog and add the cell suspension to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for a suitable period (e.g., 4-24 hours) at 37°C to allow for cell migration.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Imaging and Quantification: Take images of the stained cells using a microscope and count the number of migrated cells in several random fields to quantify cell migration.
Visualizations
Caption: Experimental workflow for investigating the anti-inflammatory effects of this compound analogs.
Caption: ADDA inhibits the NF-κB signaling pathway in macrophages.
Caption: ADDA modulates the iNOS/Src/FAK pathway to inhibit macrophage migration.
References
- 1. Western blot protocol | Abcam [abcam.com]
- 2. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (7R,8S)-9-acetyl-dehydrodiconiferyl alcohol inhibits inflammation and migration in lipopolysaccharide-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Directed migration of mouse macrophages in vitro involves myristoylated alanine-rich C-kinase substrate (MARCKS) protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols: Enzymatic Dimerization of Coniferyl Alcohol to Yield Dimeric Acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction The enzymatic synthesis of lignan-like dimers from monolignols such as coniferyl alcohol is a field of growing interest, offering a green chemistry approach to producing valuable compounds. These dimers, particularly after acetylation, serve as advanced lignin model compounds, chiral building blocks, and possess potential bioactive properties. This document provides detailed protocols for the enzymatic dimerization of coniferyl alcohol using laccase, followed by chemical acetylation to produce dimeric acetates. The methods described are based on established chemo-enzymatic pathways, providing a reproducible workflow for laboratory synthesis.
Part 1: Application Notes
Principle of Enzymatic Dimerization
The dimerization of coniferyl alcohol is an oxidative coupling reaction that mimics the initial steps of lignification in plants. Enzymes like laccases and peroxidases are highly effective catalysts for this process.
-
Laccases (EC 1.10.3.2): These multi-copper oxidases utilize molecular oxygen as the oxidant to generate phenoxy radicals from coniferyl alcohol. These radicals then couple non-enzymatically to form various dimeric structures. The reaction is advantageous as it does not require cofactors like hydrogen peroxide and produces water as the only byproduct. Laccase from Trametes versicolor is commonly used for this transformation.[1][2]
-
Peroxidases (EC 1.11.1.7): Horseradish peroxidase (HRP), for example, requires an oxidizing agent, typically hydrogen peroxide (H₂O₂), to initiate the catalytic cycle.[3][4] It also generates phenoxy radicals, leading to the formation of dimers.
The primary dimeric products resulting from the coupling of coniferyl alcohol radicals are linked by β-5, β-β, and β-O-4 bonds.[3][4] The relative abundance of these isomers can be influenced by reaction conditions, most notably pH.[3] For instance, lower pH values have been shown to slightly favor the formation of the β-O-4 linkage when using a peroxidase-H₂O₂ system.[3][4] By controlling the reaction conditions, specific dimers can be preferentially synthesized. A slow addition of the enzyme solution is a key strategy to control the radical concentration, thereby limiting the formation of higher-order oligomers and polymers.[1]
Key Experimental Parameters
-
Enzyme Selection: Laccase from Trametes versicolor is a robust and commercially available enzyme well-suited for coniferyl alcohol dimerization.[1][5]
-
pH: The pH of the reaction medium is critical for optimal enzyme activity and can influence the distribution of dimer linkages. For laccase from T. versicolor, optimal activity for coniferyl alcohol oxidation has been observed between pH 5.0 and 6.6.[1][2][6][7]
-
Solvent System: Due to the limited solubility of coniferyl alcohol in aqueous buffers, a biphasic system (e.g., ethyl acetate and aqueous buffer) can be employed. This creates an emulsion that facilitates the reaction while allowing for easy extraction of the product.[1][5]
-
Temperature: The optimal temperature for the laccase-catalyzed oxidation of coniferyl alcohol is typically around 30-35 °C.[2][6][7]
-
Substrate and Enzyme Concentration: The ratio of substrate to enzyme and the rate of enzyme addition are crucial for maximizing dimer yield and minimizing polymerization.[1]
Data Presentation
The following tables summarize key quantitative data from relevant studies on the enzymatic dimerization of coniferyl alcohol.
Table 1: Optimal Conditions for Laccase-Catalyzed Coniferyl Alcohol Oxidation.
| Parameter | Value | Source |
|---|---|---|
| Enzyme Source | Trametes versicolor | [1][6][7] |
| Optimal pH | 5.0 - 6.6 | [1][2][6][7] |
| Optimal Temperature | 35 °C | [6][7] |
| Solvent | Aqueous Buffer or Emulsion |[1][5][8] |
Table 2: Kinetic Parameters for Laccase from Trametes versicolor with Coniferyl Alcohol.
| Medium | Vmax (U/mg) | Km (mmol/dm³) | Ki (mmol/dm³) | Source |
|---|---|---|---|---|
| Aqueous Media (Commercial Laccase) | 4.387 | 0.025 | - | [7][8] |
| Aqueous Media (Crude Laccase) | 9.272 | 0.045 | 0.002 | [7] |
| 1:1 Methanol:Phosphate Buffer | 0.979 | 0.019 | - |[7][8] |
Table 3: Reaction Yields for Chemo-Enzymatic Synthesis of Coniferyl Alcohol Dimeric Acetate.
| Step | Product | Yield | Source |
|---|---|---|---|
| Laccase-catalyzed Dimerization | trans-(β-5) Dimer | 43% | [5] |
| Acetylation | Tri-O-acetylated (β-5) Dimer | Quantitative |[5] |
Part 2: Experimental Protocols
Protocol 1: Laccase-Catalyzed Synthesis of (β-5)-Linked Coniferyl Alcohol Dimer
This protocol is adapted from the chemo-enzymatic synthesis of lignin model compounds.[5] It focuses on the generation of the β-5 linked dehydrodimer of coniferyl alcohol.
Materials:
-
Coniferyl alcohol
-
Ethyl acetate (AcOEt)
-
Citrate/phosphate buffer (pH 4.5)
-
Laccase from Trametes versicolor (≥0.5 U/mg)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Brine (saturated NaCl solution)
-
Syringe pump
-
Magnetic stirrer
Procedure:
-
Dissolve coniferyl alcohol (3.0 g, 16.6 mmol) in 170 mL of ethyl acetate in a suitable reaction vessel at room temperature.
-
Add 170 mL of citrate/phosphate buffer (pH 4.5) to the ethyl acetate solution.
-
Stir the biphasic mixture vigorously (approx. 1,000 rpm) to create a fine emulsion.
-
Prepare the enzyme solution by dissolving laccase (21 mg) in 50 mL of the same pH 4.5 buffer.
-
Using a syringe pump, add the laccase solution to the vigorously stirred emulsion at a slow and constant rate of 10 mL/h.
-
After the complete addition of the enzyme, stop the stirring and allow the layers to separate.
-
Transfer the mixture to a separatory funnel and collect the organic (top) layer.
-
Extract the aqueous layer twice with 75 mL of ethyl acetate.
-
Combine all organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude dimeric product.
-
The primary product, the trans diastereoisomer of the β-5 dimer, can be purified by column chromatography if necessary. A yield of approximately 43% is expected.[5]
Protocol 2: Acetylation of Dimeric Coniferyl Alcohol
This protocol describes the complete acetylation of the phenolic and aliphatic hydroxyl groups of the synthesized dimer.
Materials:
-
(β-5) Dimer of coniferyl alcohol (from Protocol 1)
-
Pyridine, anhydrous
-
Acetic anhydride (Ac₂O)
-
Acidified iced water (e.g., 1 M HCl)
-
Filtration apparatus
Procedure:
-
Dissolve the dried (β-5) dimer (e.g., 2.6 g, 7.25 mmol) in 18 mL of anhydrous pyridine in a round-bottom flask.
-
Carefully add acetic anhydride (11 mL, 109 mmol) to the solution. This provides a large excess to ensure complete acetylation.
-
Stir the reaction mixture at room temperature overnight.
-
After the reaction is complete, slowly pour the reaction medium into a beaker of acidified iced water to quench the excess acetic anhydride and precipitate the product.
-
Collect the precipitate by filtration and wash thoroughly with deionized water until the filtrate is neutral.
-
Dry the collected solid product. The tri-O-acetylated (β-5) dimer is typically recovered in quantitative yield and can be used without further purification.[5]
Part 3: Visualizations
Experimental Workflow
Caption: Workflow for the chemo-enzymatic synthesis of coniferyl alcohol dimeric acetate.
Reaction Pathway
Caption: Reaction pathway from coniferyl alcohol to its acetylated β-5 dimer.
References
- 1. Frontiers | First Total Synthesis of (β-5)-(β-O-4) Dihydroxytrimer and Dihydrotrimer of Coniferyl Alcohol (G): Advanced Lignin Model Compounds [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Initial steps of the peroxidase-catalyzed polymerization of coniferyl alcohol and/or sinapyl aldehyde: capillary zone electrophoresis study of pH effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First Total Synthesis of (β-5)-(β-O-4) Dihydroxytrimer and Dihydrotrimer of Coniferyl Alcohol (G): Advanced Lignin Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oxidation of Coniferyl Alcohol Catalyzed by Laccases from Trametes versicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
Troubleshooting & Optimization
Technical Support Center: Dimeric Coniferyl Acetate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of dimeric coniferyl acetate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on enzymatic dimerization of coniferyl alcohol followed by acetylation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Dimeric Product | 1. Sub-optimal Reaction Conditions: Incorrect pH, temperature, or solvent system can reduce enzyme activity and reaction rate.[1][2] 2. Oligomerization/Polymerization: High concentration of radical species can lead to the formation of trimers and larger polymers instead of the desired dimer.[3] 3. Enzyme Inactivation: The enzyme (e.g., laccase, peroxidase) may be inactive or denatured. 4. Poor Substrate Quality: The coniferyl alcohol starting material may be impure. | 1. Optimize Reaction Conditions: - pH: For laccase-mediated dimerization, a pH of 4.5-5.0 is often effective.[3] Adjust the buffer accordingly. The ratio of different dimer linkages can be pH-dependent.[2] - Solvent: An emulsion system (e.g., ethyl acetate and aqueous buffer) can be effective.[3] The choice of solvent can influence the product distribution (β-5 vs. β-O-4 vs. β-β).[1][4] 2. Control Radical Concentration: Employ a slow addition of the enzyme solution (e.g., using a syringe pump). This controls the concentration of coniferyl alcohol radicals, minimizing oligomerization.[3] 3. Verify Enzyme Activity: Test the enzyme activity using a standard assay before starting the synthesis. Use fresh or properly stored enzyme. 4. Purify Starting Material: Ensure the purity of coniferyl alcohol using techniques like recrystallization or chromatography. |
| Formation of Multiple Dimer Isomers (Low Regioselectivity) | 1. Radical Coupling Inherent Nature: The oxidative coupling of coniferyl alcohol radicals can occur at different positions (β, 5, O-4), naturally leading to a mixture of isomers (β-5, β-β, β-O-4).[1][4] 2. Reaction Environment: The solvent system and pH significantly influence the ratio of the formed isomers.[1][2] | 1. Solvent Selection: The solvent environment can alter the product distribution. For instance, adding even a small amount of diglyme to an aqueous solution has been shown to increase the formation of the β-O-4 dimer.[1] Experiment with different solvent systems to favor the desired isomer. 2. pH Adjustment: The relative abundance of different dimers can vary with pH.[2] Conduct small-scale trials at different pH values to find the optimal condition for your target isomer. 3. Dirigent Proteins: For highly specific stereoselectivity, consider using dirigent proteins (if available) which can guide the coupling of monolignol radicals.[5] |
| Product is a mixture of oligomers, not just dimers | 1. High Rate of Radical Formation: A rapid introduction of the oxidizing agent (e.g., laccase, H₂O₂) generates a high concentration of radicals, promoting further coupling to form oligomers and polymers.[3][6] | 1. Slow Reagent Addition: Add the enzyme or oxidant solution slowly over an extended period using a syringe pump. This maintains a low steady-state concentration of radicals, favoring dimerization over oligomerization.[3] 2. Adjust Substrate:Enzyme Ratio: A lower enzyme concentration may slow down the reaction but can improve the dimer-to-oligomer ratio. |
| Incomplete Acetylation of the Dimer | 1. Insufficient Acetylating Agent: The amount of acetic anhydride may be insufficient to acetylate all hydroxyl groups. 2. Presence of Water: Water can quench the acetic anhydride. 3. Short Reaction Time: The reaction may not have proceeded to completion. | 1. Use Excess Reagent: Use a sufficient excess of acetic anhydride (e.g., 5 equivalents per hydroxyl function) to drive the reaction to completion.[7] 2. Ensure Anhydrous Conditions: Use anhydrous solvents (e.g., pyridine) and ensure the dimer starting material is dry. 3. Increase Reaction Time: Allow the reaction to stir overnight at room temperature to ensure complete acetylation.[7] |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting material for synthesizing this compound?
A1: A common and efficient pathway starts with ferulic acid. The ferulic acid is first converted to an ester (e.g., ethyl ferulate), which is then reduced to coniferyl alcohol.[3] This coniferyl alcohol is the direct precursor for the dimerization reaction. A detailed, high-yield protocol for synthesizing coniferyl alcohol from ferulic acid is also available.[8]
Q2: Which enzymes are typically used for the dimerization of coniferyl alcohol?
A2: The most common enzymes are laccases (e.g., from Trametes versicolor) and peroxidases (e.g., horseradish peroxidase, HRP) in combination with hydrogen peroxide (H₂O₂).[1][2][3] These enzymes catalyze the formation of phenoxy radicals from coniferyl alcohol, which then couple to form dimers.
Q3: How can I control the type of linkage (β-5, β-O-4, β-β) in the final dimer?
A3: Controlling the regioselectivity is a significant challenge. The final ratio of dimer linkages is highly dependent on the reaction conditions. Key factors you can adjust include the solvent system and the pH.[1][2][4] For example, nonpolar solvents may favor 8-O-4’ linkages, while aqueous environments often yield a mixture with a preference for β-5 coupling.[1] Systematic screening of these parameters is recommended to optimize for a specific isomer.
Q4: My main product is a polymer, not a dimer. What went wrong?
A4: Polymer formation is a common side reaction caused by a high concentration of coniferyl alcohol radicals. The most effective way to prevent this is to maintain a low concentration of these radicals throughout the reaction. This is best achieved by the slow and controlled addition of the enzyme (e.g., laccase) or oxidant (H₂O₂) to the reaction mixture, for instance, with a syringe pump.[3]
Q5: What yield can I realistically expect?
A5: Yields are highly dependent on the specific protocol and the desired isomer. For the enzymatic synthesis of the trans-diastereoisomer of the β-5 dimer of coniferyl alcohol, a yield of 43% has been reported after initial extraction.[3] Subsequent acetylation and purification steps can also have high efficiency; for example, a 92% yield has been reported for the purification of a di-acetylated β-5 dimer by flash chromatography.[7]
Q6: What is a standard method for purifying the final this compound?
A6: After the reaction, the crude product is typically extracted from the aqueous phase using an organic solvent like ethyl acetate. The final purification of the acetylated dimer is often achieved using flash column chromatography. A common mobile phase for this purification is a mixture of cyclohexane and ethyl acetate.[7]
Quantitative Data Summary
The following table summarizes reported yields for key steps in the synthesis of a this compound derivative.
| Reaction Step | Product | Reported Yield | Reference |
| DibalH Reduction of Ethyl Ferulate | Coniferyl Alcohol | 77% (overall from ferulic acid) | [3] |
| Laccase-mediated Dimerization | (β-5) Dimer of Coniferyl Alcohol | 43% | [3] |
| Acetylation of (β-5) Dimer | Tri-O-Acetylated (β-5) Dimer | Quantitative | [7] |
| Purification by Flash Chromatography | Di-O-Acetylated (β-5) Dimer | 92% | [7] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of (β-5) Dimer of Coniferyl Alcohol[3]
This protocol describes the laccase-mediated dimerization of coniferyl alcohol.
Materials:
-
Coniferyl alcohol (G)
-
Ethyl acetate (AcOEt)
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Citrate/phosphate buffer (pH 4.5)
-
Laccase from Trametes versicolor
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve coniferyl alcohol (e.g., 3.0 g, 16.6 mmol) in ethyl acetate (170 mL) in a flask at room temperature.
-
Add an equal volume of citrate/phosphate buffer pH 4.5 (170 mL) to the flask.
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Stir the biphasic mixture vigorously (e.g., 1,000 rpm) to create an emulsion.
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Prepare the laccase solution by dissolving the enzyme (e.g., 21 mg, 16.3 U/mmol of substrate) in the pH 4.5 buffer (50 mL).
-
Using a syringe pump, add the laccase solution to the stirred emulsion at a slow, constant rate (e.g., 10 mL/h).
-
Once the addition is complete, stop stirring and allow the layers to separate.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with ethyl acetate (75 mL each).
-
Combine all organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate it under reduced pressure to obtain the crude dimeric product.
Protocol 2: Acetylation of Coniferyl Dimer[7]
This protocol describes the acetylation of the hydroxyl groups on the synthesized dimer.
Materials:
-
Coniferyl dimer (e.g., product from Protocol 1)
-
Pyridine (anhydrous)
-
Acetic anhydride
-
Acidified iced water (e.g., dilute HCl)
Procedure:
-
Dissolve the coniferyl dimer (e.g., 2.6 g, 7.25 mmol) in pyridine (18 mL) in a round-bottom flask.
-
Add acetic anhydride (11 mL, ~15 molar equivalents) to the solution.
-
Stir the reaction mixture at room temperature overnight.
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Pour the reaction medium into a beaker of acidified iced water. A precipitate should form.
-
Filter the precipitate and wash it thoroughly with water until the filtrate is neutral (check with pH paper).
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Dry the solid product to obtain the acetylated dimer, which can be used for the next step or purified further.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Chemo-enzymatic synthesis workflow for this compound.
Logical Flow for Troubleshooting Low Yield
Caption: Troubleshooting flowchart for addressing low yield issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | First Total Synthesis of (β-5)-(β-O-4) Dihydroxytrimer and Dihydrotrimer of Coniferyl Alcohol (G): Advanced Lignin Model Compounds [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. First Total Synthesis of (β-5)-(β-O-4) Dihydroxytrimer and Dihydrotrimer of Coniferyl Alcohol (G): Advanced Lignin Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ars.usda.gov [ars.usda.gov]
Technical Support Center: Purification of Dimeric Coniferyl Acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of dimeric coniferyl acetate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I have a complex mixture after the synthesis of this compound. What are the likely impurities?
A1: The reaction mixture following the dimerization of coniferyl alcohol and subsequent acetylation can be complex. Common impurities include:
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Monomeric coniferyl acetate: Unreacted starting material.
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Other dimeric isomers: The dimerization of coniferyl alcohol can result in various linkage types (e.g., β-5, β-β, 5-5), leading to a mixture of dimeric isomers.[1]
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Oligomers and Polymers: Over-reaction can lead to the formation of trimers and higher-order oligomers.
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Oxidation byproducts: Coniferyl alcohol and its derivatives can be susceptible to oxidation, leading to the formation of aldehydes and other related compounds.
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Reagents and byproducts from acetylation: Residual acetic anhydride, pyridine, and their reaction byproducts may be present.
Troubleshooting Tip: It is highly recommended to perform a preliminary analysis of your crude mixture using techniques like Thin Layer Chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC) to identify the major components and impurities before proceeding with large-scale purification.
Q2: My this compound is proving difficult to purify by column chromatography. What solvent systems are recommended?
A2: Effective separation by column chromatography is highly dependent on the choice of the stationary and mobile phases. For this compound, which is a moderately polar compound, normal-phase chromatography on silica gel is a common approach.
Recommended Solvent Systems:
A gradient elution is often most effective. Start with a less polar solvent system and gradually increase the polarity. Common solvent systems include mixtures of:
-
Hexane and Ethyl Acetate
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Cyclohexane and Ethyl Acetate
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Dichloromethane and Methanol
Troubleshooting Guide for Column Chromatography:
| Issue | Possible Cause | Suggested Solution |
| Poor Separation (overlapping spots/peaks) | Inappropriate solvent system polarity. | Optimize the solvent system using TLC first. Aim for an Rf value of 0.2-0.3 for the desired compound. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. | |
| Uneven column packing. | Ensure the column is packed uniformly to avoid channeling. | |
| Compound Stuck on the Column | Solvent system is not polar enough. | Gradually increase the polarity of the mobile phase. A small percentage of methanol can be added to the ethyl acetate. |
| Low Yield | Irreversible adsorption to the silica gel. | Consider using a different stationary phase, such as alumina, or deactivating the silica gel with a small amount of triethylamine in the solvent system if your compound is acid-sensitive. |
| Compound is co-eluting with impurities. | Use a shallower gradient and collect smaller fractions. |
Q3: I am observing degradation of my compound during purification. How can I improve the stability of this compound?
A3: this compound can be sensitive to certain conditions. Here are some factors to consider for improving its stability:
-
pH: Phenolic compounds can be sensitive to basic conditions. It is advisable to maintain a neutral or slightly acidic pH during extraction and purification. Avoid strong bases.
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Temperature: While specific data on the thermal stability of this compound is limited, it is good practice to avoid excessive heat. Concentrate fractions under reduced pressure at a moderate temperature (e.g., < 40°C).
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Light and Air: Phenolic compounds can be susceptible to oxidation, which can be accelerated by light and air. Store samples and fractions in amber vials and under an inert atmosphere (e.g., nitrogen or argon) when possible.
Troubleshooting Tip: If you suspect degradation, analyze a sample of your purified compound by HPLC or LC-MS after leaving it on the benchtop for a few hours and compare it to a freshly prepared sample to assess its stability under your laboratory conditions.
Data Presentation
Table 1: Typical Purification Parameters for Dimeric Lignans
| Parameter | Value/Range | Notes |
| TLC Solvent System | Hexane:Ethyl Acetate (e.g., 7:3 to 1:1 v/v) | Adjust ratio to achieve an Rf of 0.2-0.3 for the target dimer. |
| Column Chromatography Stationary Phase | Silica Gel (230-400 mesh) | Standard for moderately polar compounds. |
| Column Chromatography Elution | Gradient elution from Hexane:EtOAc (8:2) to (1:1) | A shallow gradient generally provides better resolution. |
| Typical Yield after Column Chromatography | 40-60% | Highly dependent on the success of the initial reaction and the complexity of the crude mixture. |
| Purity after Column Chromatography | 85-95% | As determined by analytical HPLC. |
| HPLC Stationary Phase | C18 reverse-phase column | For analytical purity checks and preparative purification. |
| HPLC Mobile Phase | Acetonitrile and Water (with 0.1% formic acid) | A gradient elution is typically used for good separation. |
| Final Purity after HPLC | >98% | Can be achieved with optimized preparative HPLC. |
Note: These values are indicative and may need to be optimized for your specific reaction mixture and scale.
Experimental Protocols
Protocol 1: Purification of this compound by Flash Column Chromatography
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Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of dichloromethane or the initial mobile phase. Adsorb the crude mixture onto a small amount of silica gel by adding the silica gel to the solution and then removing the solvent under reduced pressure. This "dry loading" method often results in better separation.
-
Column Packing:
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Select an appropriately sized column based on the amount of crude material (a general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight).
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Pack the column with silica gel slurried in the initial, least polar solvent mixture (e.g., Hexane:Ethyl Acetate 8:2).
-
Ensure the column is packed evenly without any air bubbles or cracks.
-
-
Loading the Sample: Carefully add the dry-loaded silica with the adsorbed sample to the top of the packed column. Add a thin layer of sand on top to prevent disturbance of the silica bed during solvent addition.
-
Elution:
-
Start eluting with the initial, non-polar solvent system.
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Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A stepwise or linear gradient can be used.
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Collect fractions of a consistent volume.
-
-
Fraction Analysis:
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Analyze the collected fractions by TLC. Spot a small amount from each fraction onto a TLC plate and develop it in a solvent system that gives good separation.
-
Visualize the spots under UV light (254 nm).
-
Combine the fractions that contain the pure desired product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting low purity in this compound purification.
References
Technical Support Center: Stability and Degradation of Dimeric Coniferyl Acetate in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dimeric coniferyl acetate. The information is designed to help anticipate and address common challenges encountered during experimental work involving this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound is primarily influenced by pH, temperature, the solvent system used, and exposure to light and oxygen. As a phenolic acetate ester, it is susceptible to both hydrolysis of the acetate group and oxidation of the phenolic moiety.
Q2: What are the likely degradation pathways for this compound in solution?
A2: The two most probable degradation pathways are:
-
Hydrolysis: The ester linkage of the acetate group can be hydrolyzed, especially under acidic or basic conditions, to yield the corresponding dimeric coniferyl alcohol and acetic acid.
-
Oxidation: The phenolic hydroxyl groups and the unsaturated side chain are susceptible to oxidation. This can be accelerated by exposure to air (oxygen), light, and the presence of metal ions. This can lead to the formation of quinone-type structures and potentially polymerization.[1][2]
Q3: Which analytical techniques are recommended for monitoring the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV or diode array detection (DAD) is a common and effective method for separating and quantifying this compound and its potential degradation products.[3][4][5] For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is highly recommended.[6][7]
Troubleshooting Guides
Issue 1: Rapid Loss of Parent Compound in Solution
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Rationale |
| pH-Mediated Hydrolysis | - Adjust the pH of your solution to a neutral or slightly acidic range (pH 4-6).- If the experimental conditions require acidic or basic pH, consider running the experiment at a lower temperature to slow down hydrolysis. | The ester linkage is prone to acid- and base-catalyzed hydrolysis. Maintaining a pH closer to neutral can minimize this degradation pathway.[8] |
| Oxidation | - Degas your solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon).- Add an antioxidant to your solution if it does not interfere with your experiment.- Protect the solution from light by using amber vials or covering the container with aluminum foil. | The phenolic nature of the compound makes it susceptible to oxidation, which is often catalyzed by light and oxygen.[1][2] |
| High Temperature | - Store stock solutions at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term).- Minimize the time the solution is exposed to elevated temperatures during experiments. | Higher temperatures generally increase the rate of chemical degradation.[1][9] |
| Reactive Solvent | - Use high-purity (HPLC grade) solvents.- If using aqueous buffers, ensure they are freshly prepared and free of microbial contamination. | Impurities in solvents or microbial growth can introduce reactive species that degrade the compound. |
Issue 2: Appearance of Unknown Peaks in Chromatogram During Stability Studies
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Rationale |
| Hydrolysis Product | - Compare the retention time of the new peak with a standard of the corresponding dimeric coniferyl alcohol, if available.- Analyze the sample using LC-MS to determine the mass of the unknown peak. A mass difference corresponding to the loss of an acetyl group (42 Da) is indicative of hydrolysis. | Hydrolysis of the acetate group is a common degradation pathway. |
| Oxidation Products | - Use LC-MS to identify the molecular weight of the new peaks. An increase in mass may suggest the addition of oxygen atoms.- Observe if the formation of these peaks is reduced when the experiment is conducted under an inert atmosphere. | Oxidation can lead to a variety of degradation products with different polarities and molecular weights. |
| Solvent Adducts | - Review the solvent system used. If using reactive solvents (e.g., methanol under certain conditions), consider if adduct formation is possible.- Change the solvent system to a more inert one if adduct formation is suspected. | The compound or its degradation products may react with the solvent to form new chemical entities. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[10][11][12][13]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature and collect samples at shorter time intervals (e.g., 0, 15, 30, 60, 120 minutes), as base hydrolysis is often faster. Neutralize the samples before analysis.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature, protected from light, and collect samples at various time points.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C or 80°C) in the dark. Collect samples at various time points.
-
Photodegradation: Expose the stock solution to a light source (e.g., a photostability chamber with a combination of UV and visible light). Run a control sample in the dark. Collect samples at various time points.
3. Sample Analysis:
-
Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile, both containing 0.1% formic acid). Monitor at a suitable UV wavelength (e.g., 280 nm).
Data Presentation:
Table 1: Summary of Forced Degradation Conditions and Expected Observations
| Stress Condition | Reagent | Temperature | Expected Primary Degradation Pathway | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 60°C | Hydrolysis of acetate ester | Dimeric coniferyl alcohol |
| Base Hydrolysis | 0.1 M NaOH | Room Temp. | Hydrolysis of acetate ester | Dimeric coniferyl alcohol |
| Oxidation | 3% H₂O₂ | Room Temp. | Oxidation of phenol and/or side chain | Quinone-type structures, polymerized products |
| Thermal | N/A | 60-80°C | Multiple pathways | A mix of hydrolytic and oxidative products |
| Photochemical | UV/Vis Light | Room Temp. | Photoxidation, isomerization | A mix of oxidative products |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for compound instability.
References
- 1. Kinetic study on the heterogeneous degradation of coniferyl alcohol by OH radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. Dual Mechanisms of Coniferyl Alcohol in Phenylpropanoid Pathway Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biomedres.us [biomedres.us]
- 13. researchgate.net [researchgate.net]
overcoming solubility issues of dimeric coniferyl acetate in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to overcome solubility challenges associated with dimeric coniferyl acetate in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a challenge? this compound is a polyphenolic compound, often classified as a lignan, derived from the dimerization of coniferyl acetate.[1] Its structure contains multiple aromatic rings and ester groups, making it largely nonpolar and hydrophobic.[2] This inherent hydrophobicity leads to poor solubility in aqueous solutions, which is a common challenge for many complex plant-derived molecules.[2][3]
Q2: What are the initial signs of poor solubility during an experiment? Common indicators of poor solubility include the formation of a visible precipitate, cloudiness or turbidity in the solution, or the appearance of a thin film on the surface of the liquid or walls of the container.
Q3: In which organic solvents is this compound soluble? this compound is readily soluble in a range of organic solvents.[4][5] These include Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[4][5]
Q4: Can I dissolve this compound directly into my aqueous buffer? Direct dissolution in aqueous buffers is generally unsuccessful due to the compound's hydrophobic nature.[2] It is highly recommended to first prepare a concentrated stock solution in an appropriate organic solvent.
Q5: What are the primary strategies for improving the aqueous solubility of this compound? Several techniques can be employed to enhance the solubility of hydrophobic compounds.[6][7] The most common starting points include using co-solvents, surfactants (solubilizing agents), adjusting the pH of the buffer, and forming inclusion complexes with cyclodextrins.[8][9][10][11]
Troubleshooting Guide
This guide addresses specific issues you may encounter when trying to solubilize this compound.
Q: My compound immediately precipitates when I add it to the buffer. What is the first thing I should do?
A: This is a classic sign of a hydrophobic compound "crashing out" of solution. The first and most critical step is to prepare a concentrated stock solution in a water-miscible organic solvent.
-
Recommended Action: Dissolve the this compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Then, add this stock solution dropwise into your aqueous buffer while vigorously vortexing or stirring. This method helps to disperse the compound more effectively before it has a chance to aggregate and precipitate. Warming the solution gently (e.g., to 37°C) can also aid dissolution.[2]
Q: I used a DMSO stock solution, but my compound still precipitates upon dilution in the final buffer. What's my next step?
A: This indicates that the final concentration of DMSO is insufficient to maintain solubility. You need to modify your aqueous buffer to make it more hospitable to the hydrophobic compound.
-
Recommended Actions:
-
Use a Co-solvent: Incorporate a water-miscible organic solvent into your final buffer formulation.[8][10] This alters the polarity of the solvent system, making it more favorable for dissolving non-polar solutes.[11]
-
Use a Surfactant: Add a non-ionic surfactant to your buffer.[9] Surfactants form micelles that encapsulate hydrophobic molecules, allowing them to be dispersed in the aqueous medium.[10][12] This is a very common technique for both in vitro and in vivo formulations.[12][13]
-
Q: Can adjusting the pH of my buffer help improve solubility?
A: Yes, for compounds with ionizable groups, pH modification can be an effective strategy.[6][9]
-
Recommended Action: this compound contains phenolic hydroxyl groups, which can be deprotonated at an alkaline pH. Increasing the buffer pH (e.g., to pH 8.0 or higher) can increase the compound's charge and, consequently, its aqueous solubility. However, you must first verify the stability of your compound at the new pH, as high pH can lead to degradation of ester-containing molecules.
Q: The basic methods are not working for my required concentration. What advanced formulation strategies can I try?
A: If standard methods are insufficient, more advanced formulation techniques, often used in drug development, can be employed.
-
Recommended Actions:
-
Cyclodextrin Complexation: This is a widely used method to enhance the solubility of hydrophobic drugs.[14] Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the this compound molecule, effectively shielding it from the aqueous environment and increasing its solubility.[6][10][15]
-
Solid Dispersions: This technique involves dispersing the compound in a solid, hydrophilic polymer matrix.[9][11] When this solid dispersion is added to the aqueous buffer, the polymer dissolves rapidly, releasing the compound as very fine, amorphous particles that have a higher dissolution rate.[9]
-
Data Presentation
Table 1: Qualitative Solubility of this compound in Organic Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | [4][5] |
| Acetone | Soluble | [4][5] |
| Chloroform | Soluble | [4][5] |
| Dichloromethane | Soluble | [4][5] |
| Ethyl Acetate | Soluble | [4][5] |
Table 2: Common Excipients and Methods for Solubility Enhancement
| Technique | Excipient Example | Typical Starting Concentration | Mechanism of Action |
| Co-solvency | Polyethylene Glycol 300 (PEG300) | 5-40% (v/v) | Reduces solvent polarity and disrupts water's hydrogen bonding network.[8][11] |
| Propylene Glycol (PG) | 5-30% (v/v) | Acts as a water-miscible solvent to increase the solubility of hydrophobic solutes.[10] | |
| Surfactants | Tween-80 (Polysorbate 80) | 0.1-5% (v/v) | Forms micelles that encapsulate the hydrophobic compound.[10][13] |
| Cremophor® EL | 0.1-5% (v/v) | Non-ionic surfactant that enhances solubilization via micelle formation. | |
| Complexation | Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 1-20% (w/v) | Forms an inclusion complex where the hydrophobic drug resides in the cyclodextrin cavity.[15] |
| Sulfobutylether-β-Cyclodextrin (SBE-β-CD) | 1-20% (w/v) | A modified cyclodextrin with improved solubility and safety profile for complexation.[10][15] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve the target stock concentration (e.g., 20 mM).
-
Vortex vigorously for 1-2 minutes until the solid is completely dissolved. Gentle heating (37°C) or brief sonication may be used to assist dissolution.[2]
-
To prepare the working solution, add the stock solution drop-by-drop to the pre-chilled aqueous buffer while continuously vortexing.
-
Crucial Step: Ensure the final concentration of DMSO in the aqueous buffer is as low as possible (ideally <1%, and almost always <5%) to avoid solvent effects in biological assays.
Protocol 2: Solubility Enhancement Using a Co-solvent (PEG300)
-
Prepare your desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Create the final buffer-co-solvent mixture by adding PEG300 to a final concentration of 10% (v/v). For example, to make 10 mL, add 1 mL of PEG300 to 9 mL of your aqueous buffer.
-
Prepare a concentrated stock solution of this compound in DMSO (as per Protocol 1).
-
Slowly add the DMSO stock solution to the buffer-co-solvent mixture while vortexing to reach the desired final concentration. An example formulation might be: 10% DMSO, 40% PEG300, 50% Saline.[16]
Protocol 3: Solubility Enhancement Using Cyclodextrin (HP-β-CD)
-
Prepare a 10% (w/v) solution of HP-β-CD in your desired aqueous buffer. To do this, dissolve 1 g of HP-β-CD powder in a final volume of 10 mL of buffer. Stir until clear.
-
Add the powdered this compound directly to the HP-β-CD solution.
-
Stir the mixture overnight at room temperature, protected from light, to allow for the formation of the inclusion complex.
-
The following day, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound. The clear filtrate is your working solution. The concentration can be confirmed via HPLC.
Visualizations
Caption: A logical workflow for troubleshooting solubility issues.
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.
Caption: Inhibition of NO production in macrophages by this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound (184046-40-0) for sale [vulcanchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | CAS:184046-40-0 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. This compound | CAS:184046-40-0 | Manufacturer ChemFaces [chemfaces.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnrjournal.com [pnrjournal.com]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. Formulation Challenges With Poorly Soluble Actives | Vici Health [vicihealthsciences.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Solubility Enhancement of Hydrophobic Drugs [sigmaaldrich.com]
- 13. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. japer.in [japer.in]
- 15. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 16. medchemexpress.com [medchemexpress.com]
preventing polymerization during coniferyl alcohol dimerization
Welcome to the technical support center for coniferyl alcohol dimerization. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing experimental conditions to prevent unwanted polymerization.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My coniferyl alcohol dimerization reaction is yielding a high amount of polymer instead of the desired dimer. What are the likely causes and how can I fix this?
A1: Uncontrolled polymerization is a common issue in coniferyl alcohol dimerization, which proceeds via radical coupling. High concentrations of radical species can lead to the formation of oligomers and polymers.
Troubleshooting Steps:
-
Control Radical Concentration: The rate of radical generation should be carefully controlled to favor dimerization over polymerization.
-
Slow Addition of Oxidizing Agent: If using an enzymatic or chemical oxidizing agent (e.g., laccase, peroxidase/H₂O₂), add it slowly to the reaction mixture. A syringe pump is recommended for precise control. This helps to maintain a low and steady concentration of coniferyl alcohol radicals, promoting the formation of dimers.[1]
-
Low Substrate Concentration: While seemingly counterintuitive, starting with a very high concentration of coniferyl alcohol can sometimes lead to uncontrolled polymerization. Under certain conditions, such as in a kraft cook of lignin, coniferyl alcohol is present in a low, approximately steady-state concentration, which can suppress dimerization in favor of other reactions.[2]
-
-
Optimize Reaction Conditions:
-
pH: The pH of the reaction medium can significantly influence the relative abundance of different dimer linkages and the overall reaction rate. For horseradish peroxidase (HRP)-H₂O₂ systems, the formation of different dimers (β-5, β-β, and β-O-4) varies with pH, with β-O-4 linkages being slightly favored at lower pH values.[3] Experiment with a range of pH values (e.g., 4.0-8.0) to find the optimal condition for your desired dimer.
-
Solvent: The solvent system can affect the product distribution. For instance, the addition of diglyme to an aqueous solution has been shown to increase the production of the β-O-4 dimer.[4] Molecular dynamics simulations suggest that in water, a "solvent cage" effect can force coniferyl alcohol radicals to associate, modifying the product distribution.[5] Consider using mixed aqueous-organic solvent systems to influence the reaction pathway.
-
Temperature: Lowering the reaction temperature can help to slow down the reaction rate and provide better control over the dimerization process, potentially reducing the formation of higher-order oligomers.
-
-
Choice of Catalyst:
-
Enzymatic Catalysts: Laccases and peroxidases are commonly used to catalyze the dimerization.[4] Laccase from Trametes versicolor has been successfully used to synthesize the β-5 dimer with controlled addition.[1]
-
Dirigent Proteins: For stereoselective coupling, consider the use of dirigent proteins (DIRs), which can control the formation of specific stereoisomers.[6]
-
Q2: I am observing the formation of multiple dimer isomers. How can I control the regioselectivity and stereoselectivity of the dimerization?
A2: The formation of various dimer linkages (e.g., β-β, β-5, β-O-4) is a characteristic of coniferyl alcohol's radical coupling.[3] Controlling the selectivity can be challenging but is achievable.
Controlling Regioselectivity:
-
Reaction Conditions: As mentioned in A1, pH and solvent can influence the ratio of different dimer linkages.[3][4] Systematic screening of these parameters is recommended.
-
Substrate Modification: Protecting certain functional groups on the coniferyl alcohol molecule can direct the coupling to specific positions. However, this adds extra steps of protection and deprotection to your synthesis.
Controlling Stereoselectivity:
-
Dirigent Proteins: The most effective way to achieve stereocontrol is by using dirigent proteins. These proteins bind the coniferyl alcohol radicals in a specific orientation, guiding the coupling to form a single stereoisomer.[6]
Q3: How can I monitor the progress of my dimerization reaction and identify the products?
A3: Several analytical techniques can be employed to monitor the reaction and characterize the products.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for separating and quantifying the remaining coniferyl alcohol monomer and the various dimer products.[6] A reversed-phase C18 column with a gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., acetic acid or formic acid), is typically used. Detection is commonly done using a UV detector at around 280 nm.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS is a powerful tool for separation and identification. The hydroxyl groups of the dimers usually require derivatization (e.g., trimethylsilylation) to increase their volatility.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with 2D techniques like HSQC and HMBC, are indispensable for the structural elucidation of the isolated dimers.[7][8]
-
Capillary Zone Electrophoresis (CZE): CZE can be used to monitor the initial steps of the dehydrogenative polymerization and the formation of different dimers.[3]
Experimental Protocols
Protocol 1: Laccase-Catalyzed Dimerization of Coniferyl Alcohol (β-5 selective)
This protocol is adapted from a method used for the synthesis of the (β-5) dimer of coniferyl alcohol.[1]
Materials:
-
Coniferyl alcohol
-
Ethyl acetate
-
Citrate/phosphate buffer (pH 4.5)
-
Laccase from Trametes versicolor
-
Syringe pump
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve coniferyl alcohol in ethyl acetate at room temperature.
-
Add an equal volume of citrate/phosphate buffer (pH 4.5) to the ethyl acetate solution.
-
Stir the biphasic mixture vigorously (e.g., 1000 rpm) to create an emulsion.
-
Dissolve the laccase in a small amount of the pH 4.5 buffer.
-
Using a syringe pump, add the laccase solution to the vigorously stirred reaction mixture at a slow and constant rate (e.g., 10 mL/h).
-
After the addition is complete, continue stirring for a predetermined time or until the reaction is complete as monitored by TLC or HPLC.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash chromatography to isolate the desired dimer.
Data Presentation
Table 1: Influence of Reaction Conditions on Coniferyl Alcohol Dimer Distribution
| Catalyst System | pH | Solvent | Predominant Dimer(s) | Reference |
| Horseradish Peroxidase/H₂O₂ | Varied (acidic to basic) | Aqueous | β-5, β-β, β-O-4 (ratio varies with pH) | [3] |
| Laccase (Trametes versicolor) | 4.5 | Ethyl acetate/aqueous buffer | trans-β-5 | [1] |
| Base-catalyzed (NaOH) | Alkaline | Aqueous | Dimeric material with two major components | [2] |
| Peroxidase/H₂O₂ | Not specified | Water/Diglyme mixtures | β-O-4 proportion increases with diglyme addition | [4] |
Visualizations
Caption: Laccase-catalyzed dimerization workflow.
Caption: Troubleshooting polymerization issues.
References
- 1. Frontiers | First Total Synthesis of (β-5)-(β-O-4) Dihydroxytrimer and Dihydrotrimer of Coniferyl Alcohol (G): Advanced Lignin Model Compounds [frontiersin.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Interference in Antioxidant Assays with Phenolic Compounds
Welcome to the technical support center for antioxidant assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to interference from phenolic compounds in widely used antioxidant capacity assays.
Frequently Asked Questions (FAQs)
Q1: Why do my antioxidant assay results seem inconsistent when testing plant extracts rich in phenolic compounds?
A1: Inconsistencies in antioxidant assay results for phenolic-rich samples often stem from the inherent chemical properties of phenolic compounds and their interaction with the assay reagents. Factors such as the solvent used, the pH of the reaction mixture, and the presence of other interfering substances like metal ions or reducing sugars can significantly impact the results.[1][2][3] Different antioxidant assays (e.g., DPPH, ABTS, FRAP, ORAC) are based on different reaction mechanisms, and the structure of a phenolic compound can influence its activity in each assay differently.[4][5]
Q2: What are the main mechanisms by which phenolic compounds interfere with common antioxidant assays?
A2: Phenolic compounds can interfere through several mechanisms:
-
Colorimetric Interference: Naturally colored phenolic compounds, such as anthocyanins, can absorb light at the same wavelength as the assay's chromogen, leading to an overestimation or underestimation of antioxidant capacity.[6][7]
-
Reaction Kinetics: The reaction rate between a phenolic compound and the radical in an assay can vary significantly depending on the compound's structure and the assay conditions. Some phenolics react slowly, leading to an underestimation of antioxidant capacity if the reaction endpoint is measured too early.[8]
-
pH Sensitivity: The antioxidant activity of phenolic compounds is often pH-dependent.[1][2] Changes in pH can alter the ionization state of the phenolic hydroxyl groups, affecting their ability to donate a hydrogen atom or an electron.[2]
-
Interactions with Other Components: Phenolic compounds can chelate metal ions, which can either enhance or inhibit their antioxidant activity depending on the assay.[1][9] They can also interact with other molecules in the sample matrix.
Q3: How does the choice of solvent affect the measurement of antioxidant capacity of phenolic compounds?
A3: The solvent plays a crucial role in the extraction of phenolic compounds and their subsequent reaction in antioxidant assays. The polarity of the solvent affects the solubility and stability of both the phenolic compounds and the assay's radical species.[3][10][11] For instance, in the DPPH assay, which is typically conducted in organic solvents like methanol or ethanol, the solvent can influence the reaction kinetics.[7][12] For the ABTS assay, ethanol is often recommended for phenolic compounds, while buffered systems are also possible, though solubility can be a concern.[10]
Q4: Can I compare antioxidant capacity values obtained from different assays (e.g., DPPH vs. ABTS)?
A4: Direct comparison of absolute values from different antioxidant assays is generally not recommended. This is because each assay has a different underlying mechanism. DPPH and ABTS assays are based on a mixed mechanism of hydrogen atom transfer (HAT) and single electron transfer (SET), while FRAP is a SET-based assay, and ORAC is a HAT-based assay.[4][5][8] The structure of a phenolic compound determines its efficiency in each of these mechanisms.[5] Therefore, a compound might show high activity in one assay but moderate or low activity in another. It is more appropriate to use a battery of assays to obtain a comprehensive antioxidant profile.[13]
Troubleshooting Guides
Issue 1: High background absorbance in my samples.
-
Question: My plant extract is highly colored, and it's interfering with the absorbance reading of my DPPH/ABTS/FRAP assay. How can I correct for this?
-
Answer:
-
Prepare a Sample Blank: For each sample, prepare a blank that contains the sample extract and the solvent used in the assay, but not the radical (DPPH/ABTS) or the FRAP reagent.
-
Subtract the Blank Absorbance: Measure the absorbance of the sample blank at the same wavelength as your assay (e.g., 517 nm for DPPH, 734 nm for ABTS, 593 nm for FRAP).
-
Calculate Corrected Absorbance: Subtract the absorbance of the sample blank from the absorbance of your sample reaction to get the corrected absorbance value. This corrected value represents the actual change in absorbance due to the antioxidant activity.
-
Issue 2: My results are not reproducible.
-
Question: I'm getting significant variations in my antioxidant capacity results for the same sample. What could be the cause?
-
Answer:
-
Check Reaction Time: Ensure that you are incubating the reaction for a sufficient and consistent amount of time. The reaction kinetics of some phenolic compounds can be slow, and a fixed, short incubation time might not be enough for the reaction to reach completion.[8] Consider performing a kinetic study to determine the optimal reaction time for your samples.
-
Control pH: The pH of the reaction medium can significantly influence the antioxidant activity of phenolic compounds.[1][2] Ensure that your buffers are correctly prepared and that the pH of your sample does not significantly alter the pH of the reaction mixture.
-
Solvent Consistency: Use the same solvent for dissolving your samples and the standards to ensure consistency. The solvent can affect the reaction rate and the stability of the radical.[3][10]
-
Light Sensitivity: The DPPH radical is sensitive to light.[7] Ensure that your experiments are conducted in a dark or low-light environment and that your stock solutions are stored protected from light.
-
Plate Shaking: In microplate-based assays, insufficient mixing can lead to incomplete reactions and variable results. Shaking the plate before reading the absorbance can significantly improve reproducibility.[14]
-
Issue 3: Low antioxidant activity detected in a sample known to be rich in phenolics.
-
Question: My extract has a high total phenolic content, but the antioxidant activity measured by the DPPH assay is low. Why is this happening?
-
Answer:
-
Steric Hindrance: The DPPH radical is a stable and relatively bulky molecule. Phenolic compounds with bulky substituents near the hydroxyl group may have difficulty accessing and reacting with the DPPH radical due to steric hindrance, resulting in an apparent low antioxidant activity.[15][16]
-
Assay Mechanism: Not all phenolic compounds are equally effective in scavenging the DPPH radical. The antioxidant activity in the DPPH assay is primarily based on the ability to donate a hydrogen atom.[16] Some phenolic compounds might be more effective as electron donors and would show higher activity in a SET-based assay like FRAP.
-
Consider Other Assays: It is recommended to use multiple antioxidant assays with different mechanisms (e.g., ABTS, FRAP, ORAC) to get a more complete picture of the antioxidant potential of your sample.[13] The ABTS radical is more accessible than the DPPH radical and may react with a broader range of phenolic compounds.[17]
-
Quantitative Data Summary
Table 1: Common Interferences in Antioxidant Assays and Recommended Solutions.
| Assay | Interfering Substance | Effect on Result | Recommended Solution |
| DPPH | Colored Compounds (e.g., anthocyanins) | Over/underestimation | Use a sample blank to correct for background absorbance.[6] |
| Reducing Sugars | Can reduce the DPPH radical | Use control experiments; consider chromatographic separation prior to assay.[18] | |
| Metal Ions | Can chelate with phenolics, altering activity | Use chelating agents (e.g., EDTA) in the reaction buffer if metal ion contamination is suspected.[1] | |
| ABTS | Colored Compounds | Over/underestimation | Use a sample blank for background correction. |
| Compounds that react with persulfate | May interfere with radical generation | Ensure complete removal of residual persulfate before adding the sample. | |
| FRAP | Other Reducing Agents (e.g., ascorbic acid, uric acid) | Overestimation | The FRAP assay is not specific to phenolic antioxidants and measures total reducing capacity.[8][19] Acknowledge this in the interpretation of results. |
| Chelating Agents (e.g., EDTA) | Underestimation | Avoid using strong chelating agents in the sample preparation if possible. | |
| ORAC | Compounds that quench fluorescein fluorescence | Underestimation | Run a control with the sample and fluorescein but without the radical generator (AAPH). |
| Organic Solvents | Can influence reaction kinetics | Maintain a consistent and low concentration of organic solvent in the final reaction mixture.[20] |
Experimental Protocols
DPPH Radical Scavenging Assay Protocol
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Store this solution in a dark bottle at 4°C.
-
-
Sample and Standard Preparation:
-
Dissolve the plant extract and a standard antioxidant (e.g., Trolox or Gallic Acid) in methanol to obtain a range of concentrations.
-
-
Assay Procedure:
-
In a microplate well or a cuvette, add 100 µL of the sample or standard solution.
-
Add 100 µL of the 0.1 mM DPPH solution.
-
For a blank, use 100 µL of methanol instead of the sample.
-
For background correction of colored samples, prepare a well with 100 µL of the sample and 100 µL of methanol (without DPPH).
-
-
Incubation and Measurement:
-
Incubate the plate or cuvettes in the dark at room temperature for 30 minutes. Note: The optimal incubation time may vary depending on the sample.
-
Measure the absorbance at 517 nm.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
If a sample blank was used, subtract its absorbance from Abs_sample before calculation.
-
Plot a standard curve of concentration versus percentage inhibition for the standard and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
ABTS Radical Cation Decolorization Assay Protocol
-
Reagent Preparation:
-
Prepare a 7 mM solution of ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and a 2.45 mM solution of potassium persulfate in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).
-
Before use, dilute the ABTS•+ solution with ethanol or a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample and Standard Preparation:
-
Dissolve the plant extract and a standard antioxidant (e.g., Trolox) in the same solvent used to dilute the ABTS•+ solution.
-
-
Assay Procedure:
-
In a microplate well or a cuvette, add 20 µL of the sample or standard solution.
-
Add 180 µL of the diluted ABTS•+ solution.
-
For a blank, use 20 µL of the solvent instead of the sample.
-
-
Incubation and Measurement:
-
Incubate the reaction at room temperature for a set time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition similar to the DPPH assay.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Visualizations
Caption: Factors contributing to interference in antioxidant assays.
Caption: Troubleshooting workflow for inconsistent antioxidant assay results.
References
- 1. Mechanism change in estimating of antioxidant activity of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]
- 5. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Determination of the Total Phenolics Content and Antioxidant Activity of Extracts from Parts of Plants from the Greek Island of Crete - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of solvent effects on the DPPH reactivity for determining the antioxidant activity in oil matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. itmedicalteam.pl [itmedicalteam.pl]
- 16. mdpi.com [mdpi.com]
- 17. Estimation of scavenging activity of phenolic compounds using the ABTS(*+) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Protocols for Protein-Ligand Interactions with Dimeric Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental protocols for studying protein-ligand interactions with dimeric compounds.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
General Concepts
-
Isothermal Titration Calorimetry (ITC)
-
Surface Plasmon Resonance (SPR)
-
X-ray Crystallography
-
Cell-Based Assays
-
-
Troubleshooting Guides
-
Troubleshooting Complex ITC Data
-
Addressing Challenges in SPR Analysis
-
Overcoming Hurdles in Co-crystallization
-
Optimizing FRET/BRET and Cell-Based Assays
-
-
Experimental Protocols
-
Isothermal Titration Calorimetry (ITC) Protocol for Dimeric Ligands
-
Surface Plasmon Resonance (SPR) Protocol for Dimeric Ligands
-
-
Quantitative Data Summary
-
Table 1: Interpreting Thermodynamic Parameters from ITC
-
Table 2: Key Kinetic Parameters from SPR
-
Frequently Asked Questions (FAQs)
General Concepts
Q1: What is avidity and how does it affect the binding of dimeric compounds?
Avidity refers to the overall strength of the multivalent interaction between a ligand with multiple binding sites and a target with multiple binding sites. For a dimeric ligand, this results in a significantly higher apparent affinity compared to the intrinsic affinity of a single binding site.[1][2] This is because the binding of one pharmacophore of the dimeric ligand to its target site increases the probability of the second pharmacophore binding to its corresponding site, a phenomenon known as rebinding.[2][3]
Q2: How can I differentiate between monovalent and bivalent binding of my dimeric compound?
Distinguishing between these binding modes is crucial. A combination of techniques is often necessary. For instance, in Surface Plasmon Resonance (SPR), a bivalent interaction may present a slower dissociation rate compared to its monovalent counterpart.[4] In cell-based assays, varying the density of the target receptor on the cell surface can help. Bivalent binding is more sensitive to receptor density; at low densities, monovalent binding may dominate.[5] Comparing the binding of the dimeric compound to that of a monovalent version of the ligand is also a key strategy.
Isothermal Titration Calorimetry (ITC)
Q3: My ITC data for a dimeric ligand shows a complex binding isotherm that doesn't fit a simple 1:1 model. What could be the reason?
Complex ITC isotherms for dimeric ligands can arise from several factors:
-
Two-step binding: The ligand may bind to two sites on the protein with different affinities.
-
Conformational changes: The initial binding event might induce a conformational change in the protein, affecting the second binding event.
-
Protonation/deprotonation events: Binding may be linked to the uptake or release of protons from the buffer.[6]
-
Impurities: The presence of impurities in either the protein or the ligand can complicate the thermogram.[7]
Q4: How can I determine the intrinsic thermodynamic parameters for each binding event of a dimeric ligand using ITC?
To dissect the thermodynamics of each binding step, global data analysis fitting to more complex models (e.g., sequential binding models) is necessary.[6][8] It is also crucial to perform experiments in different buffers to assess the contribution of protonation effects.[9] If possible, studying the binding of a monovalent version of the ligand can provide the thermodynamic parameters for a single binding event, which can then be used to constrain the model for the bivalent interaction.
Surface Plasmon Resonance (SPR)
Q5: The sensorgram for my dimeric ligand shows a very slow dissociation phase. How do I interpret this?
A slow dissociation rate is a hallmark of bivalent binding and is often attributed to the rebinding effect.[2] Once one arm of the dimeric ligand dissociates, the other tethered arm keeps it in close proximity to the surface, increasing the likelihood of rebinding to an adjacent receptor. This results in a lower apparent dissociation rate constant (k_off) and a higher apparent affinity (lower K_D).[4]
Q6: How should I set up my SPR experiment to accurately measure the kinetics of a dimeric ligand?
To accurately analyze dimeric interactions, consider the following:
-
Ligand Density: Use low ligand densities on the sensor chip to minimize rebinding events between different ligand molecules and favor intramolecular bivalent binding.[10]
-
Analyte Concentration: Test a wide range of analyte concentrations to observe the transition from monovalent to bivalent binding. At very low analyte concentrations, the formation of 1:1 complexes (monovalent binding) is more likely.[4]
-
Binding Model: Use a bivalent analyte model for data fitting, which accounts for the two-step binding process.[4][11]
X-ray Crystallography
Q7: I'm having difficulty obtaining co-crystals of my protein with a dimeric ligand. What are some common challenges?
Co-crystallization with dimeric ligands can be challenging due to:
-
Heterogeneity: The dimeric ligand can bridge two protein molecules in various orientations, leading to a heterogeneous population of complexes that are difficult to crystallize.
-
Solubility: Dimeric compounds can sometimes have lower solubility than their monomeric counterparts.
-
Conformational Flexibility: The linker connecting the two pharmacophores can be flexible, leading to multiple conformations of the ligand-protein complex.
Q8: What strategies can I use to improve the chances of co-crystallizing a protein with a dimeric ligand?
To improve success rates:
-
Optimize Ligand Design: Use a more rigid linker to reduce conformational flexibility.
-
Screen Different Constructs: Try different protein constructs, as minor changes can sometimes improve crystallization.[12]
-
Vary Stoichiometry: Experiment with different protein-to-ligand molar ratios during co-crystallization setup.
-
Soaking: If you can obtain apo-protein crystals, soaking them in a solution containing the dimeric ligand might be a successful alternative to co-crystallization.[13]
Cell-Based Assays
Q9: How can I design a cell-based assay to confirm the bivalent binding of my dimeric compound?
A cell-based assay can provide physiologically relevant data. Consider the following:
-
Receptor Density Modulation: Use cell lines with different expression levels of the target receptor or use techniques like siRNA to knockdown the receptor. A stronger enhancement of binding with increased receptor density is indicative of bivalent interaction.[5]
-
Competition Assays: Perform competition binding assays with both the dimeric ligand and its monovalent counterpart. A significantly higher potency for the dimeric compound suggests avidity effects.
-
FRET/BRET Assays: Förster Resonance Energy Transfer (FRET) or Bioluminescence Resonance Energy Transfer (BRET) can be used to monitor the proximity of two receptor molecules induced by the binding of a dimeric ligand.[14]
Q10: My FRET/BRET assay is not showing a signal change upon addition of the dimeric compound. What could be the problem?
Several factors could contribute to a lack of signal:
-
Donor-Acceptor Distance/Orientation: The distance or orientation between the fluorescent proteins on the two receptor molecules might not be optimal for energy transfer, even when bridged by the dimeric ligand.
-
Low Affinity: The intrinsic affinity of the individual binding motifs might be too low to induce stable dimerization at the tested concentrations.
-
Steric Hindrance: The fluorescent protein tags might sterically hinder the binding of the dimeric ligand.
Troubleshooting Guides
Troubleshooting Complex ITC Data
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Sigmoidal curve does not reach saturation | Ligand or protein concentration is inaccurate. | Accurately determine the concentrations of both ligand and protein.[15] |
| Low binding affinity. | Increase the concentrations of both ligand and protein. | |
| Biphasic or complex isotherm | Two-site binding with different affinities. | Fit the data to a sequential binding model. |
| Ligand-induced conformational change. | Combine ITC with other biophysical techniques (e.g., circular dichroism) to detect conformational changes. | |
| Buffer mismatch or protonation effects. | Perform experiments in different buffers with varying ionization enthalpies to quantify proton exchange.[9] | |
| Large heat of dilution | Mismatch between the buffer in the syringe and the cell. | Ensure identical buffer composition in both the syringe and the cell.[16] |
| Ligand aggregation/dissociation upon dilution. | Check the concentration-dependent behavior of the ligand using techniques like dynamic light scattering (DLS). |
Addressing Challenges in SPR Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Data does not fit a 1:1 Langmuir model | Bivalent binding of the dimeric ligand. | Use a bivalent analyte model for fitting.[4][17] |
| Mass transport limitation. | Increase the flow rate or decrease the ligand density on the chip. | |
| Non-specific binding. | Add a blocking agent (e.g., BSA) to the running buffer; use a reference flow cell. | |
| Very slow dissociation | Avidity effect due to rebinding. | Decrease the ligand density on the sensor surface.[10] |
| Analyte aggregation. | Perform size-exclusion chromatography of the analyte immediately before the SPR experiment. | |
| Low signal response | Low molecular weight of the analyte. | Immobilize the analyte and use the protein as the ligand. |
| Inactive immobilized ligand. | Optimize the immobilization chemistry to ensure the ligand's binding sites are accessible. |
Overcoming Hurdles in Co-crystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form | Protein or complex is not stable in the crystallization condition. | Screen a wider range of crystallization conditions; add stabilizing agents. |
| Ligand is not fully bound to the protein. | Ensure a sufficient excess of ligand during complex formation. | |
| Poorly diffracting crystals | Crystal lattice is disordered. | Try microseeding or vary the crystallization temperature. |
| Heterogeneity of the protein-ligand complex. | Use a dimeric ligand with a more rigid linker. | |
| Only apo-protein crystals form | Ligand has low affinity or solubility. | Increase ligand concentration in the crystallization drop; consider soaking experiments.[13] |
Optimizing FRET/BRET and Cell-Based Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No FRET/BRET signal change | Donor and acceptor are too far apart or in the wrong orientation. | Engineer different fusion constructs with the fluorescent proteins at different termini. |
| Low expression of receptors. | Use a stronger promoter or a different cell line. | |
| High background signal | Non-specific binding of the ligand. | Include a non-specific binding control (e.g., excess unlabeled ligand). |
| Autofluorescence of the compound or cells. | Use red-shifted fluorophores; use a mock-transfected cell line to determine background. | |
| Low signal-to-noise ratio | Low affinity of the interaction. | Increase the concentration of the dimeric ligand. |
| Inefficient energy transfer. | Choose a FRET/BRET pair with a larger Förster radius (R0). |
Experimental Protocols
Isothermal Titration Calorimetry (ITC) Protocol for Dimeric Ligands
A detailed protocol for ITC is beyond the scope of this guide, but key considerations for dimeric ligands include:
-
Sample Preparation:
-
Experimental Setup:
-
Typically, the protein is in the sample cell and the dimeric ligand is in the syringe.
-
The concentration of the ligand in the syringe should be 10-20 times the concentration of the protein in the cell.
-
The protein concentration should be chosen such that the 'c-value' (c = n * K_a * [Protein]) is between 10 and 1000 for at least one of the binding steps.
-
-
Data Analysis:
-
First, attempt to fit the data to a simple one-site binding model. Significant deviations suggest a more complex binding mechanism.
-
If a simple model is insufficient, use a sequential two-site binding model to obtain the thermodynamic parameters for each binding event.
-
Always perform a control titration of the ligand into the buffer to determine the heat of dilution.
-
Surface Plasmon Resonance (SPR) Protocol for Dimeric Ligands
Key considerations for SPR analysis of dimeric ligands:
-
Ligand Immobilization:
-
Immobilize the protein (receptor) on the sensor chip to a low density (typically < 500 RU) to minimize avidity effects between adjacent immobilized molecules.[10]
-
-
Analyte Injection:
-
Inject a series of concentrations of the dimeric ligand (analyte) over the sensor surface.
-
Include a zero-concentration (buffer only) injection for double referencing.
-
Use a sufficiently long association and dissociation time to observe the full binding and unbinding events. For bivalent interactions, the dissociation phase can be very slow.
-
-
Data Analysis:
-
Subtract the response from the reference flow cell and the buffer injection.
-
Fit the sensorgrams to a bivalent analyte binding model.[4][11] This model describes the initial 1:1 interaction followed by the intramolecular binding of the second pharmacophore.
-
Compare the kinetic parameters (k_a1, k_d1, k_a2, k_d2) to those obtained for a monovalent version of the ligand if available.
-
Quantitative Data Summary
Table 1: Interpreting Thermodynamic Parameters from ITC
| Parameter | Description | Interpretation for Dimeric Ligand Binding |
| ΔG | Gibbs Free Energy | Overall binding affinity. For sequential binding, ΔG_total = ΔG_1 + ΔG_2. |
| ΔH | Enthalpy Change | Heat released or absorbed upon binding. Reflects changes in hydrogen bonding and van der Waals interactions.[18] |
| TΔS | Entropy Change | Change in the system's disorder. Can be influenced by conformational changes and the release of water molecules from the binding interface. |
| n | Stoichiometry | Molar ratio of ligand to protein at saturation. For a dimeric ligand binding to a monomeric protein, n=0.5 might indicate bridging of two protein molecules by one ligand. |
| K_D | Dissociation Constant | A measure of binding affinity (lower K_D = higher affinity). For two-site binding, K_D1 and K_D2 will be determined. |
Table 2: Key Kinetic Parameters from SPR
| Parameter | Description | Interpretation for Dimeric Ligand Binding |
| k_a (k_on) | Association Rate Constant | Rate of the initial binding of one pharmacophore to the protein. |
| k_d (k_off) | Dissociation Rate Constant | Rate of dissociation of the entire dimeric ligand. Often appears slower than the intrinsic k_off due to rebinding.[2] |
| K_D | Equilibrium Dissociation Constant (k_d/k_a) | Apparent affinity, which is influenced by avidity. |
| R_max | Maximum Response | Theoretical maximum signal at saturation. Can provide information on the stoichiometry of the interaction. |
Mandatory Visualizations
Caption: A typical experimental workflow for characterizing protein-ligand interactions with dimeric compounds.
Caption: A simplified model of a dimeric ligand (L) bridging two protein molecules (P).
Caption: A troubleshooting flowchart for SPR data analysis with dimeric compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exploring avidity: understanding the potential gains in functional affinity and target residence time of bivalent and heterobivalent ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding Revisited—Avidity in Cellular Function and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bivalent analyte [sprpages.nl]
- 5. Bivalent binding on cells varies between anti-CD20 antibodies and is dose-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of protein and ligand impurities on ITC-derived protein-ligand thermodynamics. [folia.unifr.ch]
- 8. researchgate.net [researchgate.net]
- 9. tainstruments.com [tainstruments.com]
- 10. sartorius.com [sartorius.com]
- 11. Bivalent kinetic binding model to surface plasmon resonance studies of antigen-antibody displacement reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 16. Isothermal titration calorimetry [cureffi.org]
- 17. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]
Validation & Comparative
A Comparative Guide to the Antioxidant Capacity of Lignans
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant capacities of various lignans, supported by experimental data. It details the methodologies of key antioxidant assays and illustrates the underlying biochemical pathways and experimental workflows.
Lignans are a major class of polyphenols found in a variety of plant-based foods, including seeds, whole grains, and vegetables. Their diverse biological activities, particularly their antioxidant properties, have garnered significant interest in the scientific community. Lignans exert their antioxidant effects through various mechanisms, including direct radical scavenging and the modulation of cellular antioxidant defense systems. Understanding the comparative antioxidant potential of different lignans is crucial for the development of new therapeutic agents and functional foods.
Quantitative Comparison of Lignan Antioxidant Activity
The antioxidant capacity of lignans can be evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) or equivalent antioxidant capacity values are commonly used metrics, with a lower IC50 value indicating higher antioxidant activity. The table below summarizes experimental data from several key studies.
| Lignan | Assay | Result | Source |
| Secoisolariciresinol Diglucoside (SDG) | DPPH | IC50: 78.9 µg/mL | [1] |
| DPPH | EC50: 0.016 mg/mL | [2] | |
| ABTS | IC50: 13.547 µg/mL | [3] | |
| AAPH (DNA Damage) | More effective than SECO, ED, and EL | [4][5] | |
| Secoisolariciresinol (SECO) | DPPH | Effective at 25-200 µM | [4][5] |
| ABTS | IC50: 12.252 µg/mL | [3] | |
| Enterodiol (ED) | DPPH | Inactive | [4][5] |
| ABTS | IC50: 13.378 µg/mL | [3] | |
| Enterolactone (EL) | DPPH | Inactive | [4][5] |
| ABTS | IC50: 14.146 µg/mL | [3] | |
| Pinoresinol | DPPH | EC50: 0.2 mg/mL | [6] |
| ABTS | EC50: 0.055 mg/mL | [6] | |
| Pinoresinol-4-O-β-D-glucopyranoside | FRAP | 418.47 µmol Ascorbic Acid Eq./g | [7] |
| ABTS | 1091.3 µmol Ascorbic Acid Eq./g | [7] | |
| (+)-Lariciresinol | DPPH, ABTS | Showed significant, dose-dependent scavenging | [8] |
| 7-hydroxymatairesinol (HMR) | LDL Oxidation | Strong antioxidant, reduces LDL oxidation | [9][10] |
| (+)-Syringaresinol | DPPH | Showed scavenging activity greater than BHA | [11] |
Note: Direct comparison of values across different studies should be done with caution due to variations in experimental conditions. ED and EL are mammalian lignans produced by the gut microbiota from plant lignans like SDG.
Experimental Protocols for Key Antioxidant Assays
Detailed and standardized methodologies are critical for the accurate assessment of antioxidant capacity. Below are the protocols for three widely used assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
-
Protocol:
-
A working solution of DPPH (e.g., 6 x 10⁻⁵ M) is prepared in a suitable solvent like methanol or ethanol. Its absorbance is calibrated to a specific value (e.g., ~1.0) at its maximum wavelength (~517 nm).
-
The lignan sample is dissolved in the same solvent to prepare various concentrations.
-
A small volume of the sample solution (e.g., 0.1 mL) is added to a larger volume of the DPPH solution (e.g., 3.9 mL).[12]
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[12][13]
-
The absorbance of the resulting solution is measured at ~517 nm.[13]
-
The percentage of DPPH radical scavenging activity is calculated. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
-
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The degree of decolorization is proportional to the antioxidant's concentration and is measured spectrophotometrically.[14][15]
-
Protocol:
-
The ABTS•+ radical is generated by reacting an aqueous ABTS solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is kept in the dark at room temperature for 12-16 hours before use.[15]
-
The ABTS•+ solution is diluted with a solvent (e.g., ethanol) to an absorbance of approximately 0.7 at ~734 nm.[15]
-
A small volume of the lignan sample (e.g., 30 µL) is mixed with a larger volume of the diluted ABTS•+ solution (e.g., 3 mL).[13]
-
The mixture is allowed to stand in the dark for a short period (e.g., 6 minutes).[13]
-
The absorbance is measured at ~734 nm.[13]
-
The scavenging activity is calculated, and results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
FRAP (Ferric Reducing Antioxidant Power) Assay
-
Principle: The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium. The change in absorbance is proportional to the reducing power of the antioxidant.
-
Protocol:
-
The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM) in HCl (40 mM), and a solution of FeCl₃·6H₂O (20 mM) in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.
-
A small volume of the lignan sample is added to a larger volume of the FRAP reagent.
-
The mixture is incubated for a specified time (e.g., 10 minutes).[13]
-
The absorbance of the blue-colored product is measured at ~593 nm.[13]
-
The antioxidant capacity is determined using a standard curve prepared with a known antioxidant, such as FeSO₄ or Trolox.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Antioxidant Capacity Assessment
The following diagram illustrates a typical workflow for evaluating the antioxidant capacity of lignans using in vitro assays.
References
- 1. caymanchem.com [caymanchem.com]
- 2. globalsciencebooks.info [globalsciencebooks.info]
- 3. Evaluation of the Antioxidant and Antiradical Properties of Some Phyto and Mammalian Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant activities of the flaxseed lignan secoisolariciresinol diglucoside, its aglycone secoisolariciresinol and the mammalian lignans enterodiol and enterolactone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. Pinoresinol-4-O-β-D-glucopyranoside: a lignan from prunes (Prunus domestica) attenuates oxidative stress, hyperglycaemia and hepatic toxicity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. pub.h-brs.de [pub.h-brs.de]
- 13. 2.6. The Antioxidant Activity (DPPH, ABTS, and FRAP) [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Dimeric Coniferyl Acetate and Other Nitric Oxide Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of dimeric coniferyl acetate's potential as a nitric oxide (NO) inhibitor against other established alternatives. Due to a lack of direct experimental data on this compound, this guide draws comparisons from structurally related compounds, specifically neolignans and lignans, to project its likely performance.
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes. Its overproduction, primarily mediated by the inducible nitric oxide synthase (iNOS) enzyme, is a hallmark of various inflammatory diseases and neurodegenerative disorders. Consequently, the inhibition of NO production represents a key therapeutic strategy. This guide provides a detailed comparison of the potential efficacy of this compound with well-characterized NO inhibitors, supported by available experimental data for related compounds and established inhibitors.
Quantitative Comparison of Nitric Oxide Inhibitors
The inhibitory potential of various compounds against nitric oxide production is typically quantified by their half-maximal inhibitory concentration (IC50). The table below summarizes the IC50 values for several neolignans, lignans, and standard nitric oxide synthase (NOS) inhibitors. This data provides a benchmark for evaluating the potential efficacy of novel compounds like this compound.
| Compound | Type | Cell Line | IC50 (µM) | Mechanism of Action |
| Neolignans (structurally related to this compound) | ||||
| Myrislignan | 8-O-4' type neolignan | RAW 264.7 | 21.2[1] | Suppression of iNOS mRNA expression[1] |
| Machilin D | 8-O-4' type neolignan | RAW 264.7 | 18.5[1] | Suppression of iNOS mRNA expression[1] |
| Compound 7 (from Saussurea medusa) | 8-O-4' type neolignan | RAW 264.7 | 14.3 ± 1.6[2] | Dose-dependent reduction in iNOS protein expression[2] |
| (+)-1a (from Saussurea medusa) | 8-O-4' type neolignan | RAW 264.7 | 18.5 ± 1.9[2] | Inhibition of NO production[2] |
| Galanganal | 8-9' linked neolignan | Mouse peritoneal macrophages | 68[3] | Inhibition of NO production[3] |
| Galanganol B | 8-9' linked neolignan | Mouse peritoneal macrophages | 88[3] | Inhibition of NO production[3] |
| Galanganol C | Sesquineolignan | Mouse peritoneal macrophages | 33[3] | Inhibition of NO production[3] |
| Standard NOS Inhibitors | ||||
| L-NAME (NG-nitro-L-arginine methyl ester) | Non-selective NOS inhibitor | Purified brain NOS | 70[4] | Prodrug, hydrolyzes to L-NOARG which is a potent NOS inhibitor[4] |
| L-NOARG (NG-nitro-L-arginine) | Non-selective NOS inhibitor | Purified brain NOS | 1.4[4] | Competitive inhibitor of all NOS isoforms |
| 7-Nitroindazole (7-NI) | Preferential nNOS inhibitor | Mouse cerebellum NOS | - | Inhibits central NOS activity[5] |
| Aminoguanidine | Selective iNOS inhibitor | - | - | Selective inhibitor of inducible NOS |
| 1'S-1'-Acetoxychavicol acetate | Phenylpropanoid | Mouse peritoneal macrophages | 2.3[3] | Inhibition of NO production[3] |
| 1'S-1'-Acetoxyeugenol acetate | Phenylpropanoid | Mouse peritoneal macrophages | 11[3] | Inhibition of NO production[3] |
Signaling Pathway of Nitric Oxide Synthesis and Inhibition
The overproduction of nitric oxide in inflammatory conditions is primarily driven by the inducible nitric oxide synthase (iNOS) pathway. Understanding this pathway is crucial for the rational design and evaluation of novel inhibitors.
Figure 1. Simplified signaling pathway of inducible nitric oxide production and points of inhibition.
Experimental Protocols
Accurate and reproducible experimental design is paramount in drug discovery. Below are detailed methodologies for key experiments cited in the literature for evaluating nitric oxide inhibitors.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of NO Production: To induce NO production, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) and often in combination with interferon-gamma (IFN-γ) (e.g., 10 ng/mL).
-
Inhibitor Treatment: Test compounds (e.g., this compound, neolignans, L-NAME) are dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture at various concentrations prior to or concurrently with LPS/IFN-γ stimulation. A vehicle control (DMSO) is always included.
Nitrite Determination using the Griess Assay
This assay is a common and straightforward method to indirectly measure NO production by quantifying its stable metabolite, nitrite, in the cell culture supernatant.
-
Principle: The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is proportional to the nitrite concentration, which can be measured spectrophotometrically.
-
Reagents:
-
Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Standard: Sodium nitrite solution of known concentrations (e.g., 0-100 µM) to generate a standard curve.
-
-
Procedure:
-
Collect the cell culture supernatant after the desired incubation period.
-
Add 50 µL of supernatant to a 96-well plate.
-
Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing the absorbance values to the sodium nitrite standard curve.
-
The percentage of NO inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of treated sample / Absorbance of untreated control)] x 100
-
Western Blot Analysis for iNOS Protein Expression
This technique is used to determine whether the inhibitory effect of a compound is due to the downregulation of the iNOS enzyme itself.
-
Procedure:
-
After treatment, cells are lysed to extract total proteins.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
The separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for iNOS. A primary antibody for a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
The intensity of the iNOS band is quantified and normalized to the loading control to determine the relative protein expression.
-
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel nitric oxide inhibitors.
Figure 2. A typical experimental workflow for evaluating a novel nitric oxide inhibitor.
Conclusion
While direct experimental evidence for the nitric oxide inhibitory activity of this compound is currently unavailable in the reviewed literature, the data from structurally similar neolignans and lignans are promising. Many of these related compounds exhibit potent inhibition of nitric oxide production in macrophage cell lines, with IC50 values in the low micromolar range.[1][2][3] The primary mechanism of action for these compounds appears to be the suppression of iNOS gene and protein expression.[1][2]
Based on this comparative analysis, it is plausible to hypothesize that this compound could also act as an effective inhibitor of nitric oxide production. To validate this hypothesis, further in vitro studies following the experimental protocols outlined in this guide are essential. Such research would not only elucidate the specific activity and mechanism of this compound but also contribute to the development of novel anti-inflammatory therapeutics.
References
- 1. New neolignans from the seeds of Myristica fragrans that inhibit nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Insights into the inhibitory activities of neolignans and diarylnonanoid derivatives from nutmeg (Myristica fragrans Houtt.) seeds on soluble epoxide hydrolase using in vitro and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
Navigating Enzyme Assays: A Guide to the Potential Cross-Reactivity of Dimeric Coniferyl Acetate
For Researchers, Scientists, and Drug Development Professionals
The study of bioactive compounds is fundamental to drug discovery and development. Lignans, a class of polyphenolic compounds derived from plants, are of significant interest due to their diverse biological activities, including antioxidant and anti-inflammatory properties. Dimeric coniferyl acetate, a derivative of coniferyl alcohol, is a member of this family. When evaluating such compounds in enzyme assays, it is crucial to consider the potential for cross-reactivity, which can lead to misinterpretation of results.
This guide provides a comparative overview of common enzyme assays and discusses the potential for interference from this compound. While direct experimental data on the cross-reactivity of this specific compound is limited in publicly available literature, this guide extrapolates from the known reactivity of structurally similar phenolic compounds and lignan dimers to provide a framework for researchers. We present hypothetical data to illustrate these potential interactions and provide detailed experimental protocols to enable rigorous testing.
Lignin-Modifying Enzyme (LME) Assays
Lignin-modifying enzymes, such as laccases and peroxidases, are often used in biotechnology and are studied for their role in biomass degradation. Assays for these enzymes typically measure the oxidation of a chromogenic substrate.
Potential for Cross-Reactivity:
This compound is structurally analogous to natural lignin dimers, which are the native substrates for LMEs.[1][2] Therefore, it is plausible that this compound could act as a substrate, a competitive inhibitor, or a modulator of LME activity. This could lead to an over- or underestimation of the activity of the enzyme of interest if the compound is present in a test sample.
Hypothetical Experimental Data:
The following table illustrates hypothetical results from a laccase activity assay in the presence of this compound, comparing it to the standard substrate ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and a known inhibitor.
| Condition | Laccase Activity (U/mL) | % Inhibition |
| Control (Laccase + ABTS) | 100.0 | 0% |
| + Sodium Azide (Inhibitor) | 5.2 | 94.8% |
| + this compound (A) | 75.3 | 24.7% |
| + Alternative Compound (B) | 98.1 | 1.9% |
Experimental Protocol: Laccase Activity Assay
This protocol is adapted for testing the potential inhibitory or substrate activity of a test compound.
-
Reagent Preparation:
-
Prepare a 100 mM sodium acetate buffer (pH 5.0).
-
Prepare a 10 mM ABTS solution in the acetate buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions.
-
Prepare a purified laccase solution of known concentration.
-
-
Assay Procedure:
-
In a 96-well plate, add 160 µL of acetate buffer to each well.
-
Add 10 µL of the test compound dilution (or solvent control) to the appropriate wells.
-
Add 10 µL of the laccase enzyme solution to all wells except the blank. Add 10 µL of buffer to the blank wells.
-
Incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the ABTS substrate solution.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 420 nm using a microplate reader.
-
Take kinetic readings every 30 seconds for 10 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔAbs/min).
-
Determine the enzyme activity and calculate the percentage of inhibition for each concentration of the test compound.
-
Antioxidant and Associated Enzyme Assays
Antioxidant assays are frequently used to evaluate the properties of plant extracts and purified phenolic compounds.[3] These can be chemical-based assays (e.g., DPPH, ABTS) or enzyme-based assays that measure the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase.
Potential for Cross-Reactivity:
The phenolic structure of this compound allows it to act as a potent antioxidant by donating a hydrogen atom to scavenge free radicals. In chemical assays like DPPH, this will result in a positive signal, which is a direct measure of its antioxidant capacity. However, in enzymatic assays (e.g., SOD activity kits), this intrinsic radical-scavenging ability can interfere with the reaction chemistry, potentially leading to an overestimation of the enzyme's activity. The compound is not the enzyme, but it mimics the enzymatic effect.
Hypothetical Experimental Data:
This table shows hypothetical results from a SOD activity assay, where a high antioxidant capacity of the test compound could interfere with the assay's detection system.
| Sample | SOD-like Activity (% Inhibition of radical formation) |
| SOD Standard (1 U/mL) | 50.0% |
| Control (No SOD) | 0% |
| + this compound (10 µM) | 35.8% |
| + Vitamin C (Positive Control) | 95.2% |
| + Sucrose (Negative Control) | 1.5% |
Experimental Protocol: Superoxide Dismutase (SOD) Activity Assay
This protocol uses a common indirect assay system (e.g., WST-1 or NBT reduction).
-
Reagent Preparation:
-
Prepare all components of a commercial SOD assay kit according to the manufacturer's instructions. This typically includes a buffer, a xanthine oxidase solution, and a detection reagent that reacts with superoxide radicals.
-
Prepare a stock solution of this compound in a suitable solvent.
-
-
Assay Procedure:
-
To a 96-well plate, add the appropriate buffer and detection reagent to all wells.
-
Add the test compound to the desired wells.
-
Add the SOD standard or the biological sample being tested for SOD activity to the appropriate wells.
-
Initiate the reaction by adding the xanthine oxidase solution, which will generate superoxide radicals.
-
-
Data Acquisition:
-
Incubate the plate at 37°C for 20 minutes.
-
Measure the absorbance at the wavelength specified by the kit (e.g., 450 nm for a WST-1 based assay).
-
-
Data Analysis:
-
The absorbance is inversely proportional to the SOD activity.
-
Calculate the percentage of inhibition of the radical-generating reaction for both the SOD standard and the test compound. This will reveal if the compound has intrinsic "SOD-like" activity.
-
Enzyme-Linked Immunosorbent Assays (ELISAs)
ELISAs are widely used for the specific quantification of analytes. These assays rely on the highly specific binding of an antibody to its target antigen.
Potential for Cross-Reactivity:
Phenolic compounds can interfere with ELISAs. One study demonstrated that phenolic compounds in pistachio extracts cross-reacted with an antibody intended for ochratoxin A, leading to false-positive results.[4][5] Given that this compound is a phenolic compound, it could potentially bind non-specifically to antibodies or other proteins in the assay, especially if the target analyte has some structural similarity or if the antibody has broader specificity. This is a critical consideration in diagnostics and food safety testing.
Hypothetical Experimental Data:
The table below presents hypothetical data from an ELISA for a target analyte "X," showing how this compound could cause a false-positive signal.
| Sample | Measured Concentration of X (ng/mL) |
| Blank (Buffer only) | 0.05 |
| Standard (10 ng/mL of X) | 10.00 |
| Sample A (Known to be negative for X) | 0.12 |
| Sample A + this compound (Spike) | 2.50 |
| Sample B (Contains Analyte X) | 8.34 |
Visualizations
To aid in understanding the experimental design and biological context, the following diagrams are provided.
Caption: A generalized workflow for assessing the cross-reactivity of a test compound in an enzyme assay.
Caption: A simplified schematic of the lignan biosynthesis pathway, highlighting the dimerization of coniferyl alcohol.
Conclusion and Recommendations
The potential for cross-reactivity of this compound in enzyme assays is a significant consideration for researchers. Based on its phenolic structure and similarity to known enzyme substrates, interference is plausible in LME assays, antioxidant capacity assays, and immunoassays.
We strongly recommend that researchers working with plant extracts or purified lignans perform the following control experiments:
-
Compound-Only Control: Run the assay with the test compound in the absence of the enzyme or primary antibody to check for direct effects on the substrate or detection reagents.
-
Spike and Recovery: In quantitative assays like ELISA, spike a known amount of the target analyte into a sample containing the potentially interfering compound to see if the recovery is within an acceptable range.
-
Orthogonal Methods: Confirm key findings using a different assay method that relies on a different principle (e.g., confirming ELISA results with mass spectrometry).
By acknowledging and proactively investigating the potential for cross-reactivity, the scientific community can ensure the accuracy and reliability of data generated from enzyme assays involving complex natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic cleavage of model lignin dimers depends on pH, enzyme, and bond type - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectrophotometric assays for antioxidant enzymes in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cross-reactivity of antibodies with phenolic compounds in pistachios during quantification of ochratoxin A by commercial enzyme-linked immunosorbent assay kits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Confirming the Stereochemistry of Synthesized Dimeric Coniferyl Acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise stereochemical characterization of synthesized bioactive molecules is a critical step in drug discovery and development. The spatial arrangement of atoms in a molecule can profoundly influence its pharmacological activity, metabolic stability, and toxicity. This guide provides a comparative overview of key experimental techniques for confirming the stereochemistry of synthesized dimeric coniferyl acetate, a lignan with potential therapeutic applications. We present experimental data for different stereoisomers and detailed protocols to assist researchers in this essential analytical process.
This compound exists as several stereoisomers due to the presence of multiple chiral centers. The most common forms arise from different linkages between the two coniferyl acetate units, primarily the β-β' (pinoresinol type), β-5' (phenylcoumaran type), and β-O-4' (guaiacylglycerol-β-guaiacyl ether type) linkages. Each of these can exist as different diastereomers and enantiomers. For the purpose of this guide, we will focus on the diacetate of (+)-pinoresinol and the erythro and threo diastereomers of the diacetate of guaiacylglycerol-β-guaiacyl ether as representative examples for comparison.
Data Presentation
A clear and concise presentation of analytical data is crucial for distinguishing between different stereoisomers. The following tables summarize the key comparative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and High-Performance Liquid Chromatography (HPLC).
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Stereoisomers
| Compound | Key Proton Signals (¹H NMR) | Key Carbon Signals (¹³C NMR) | Reference |
| (+)-Pinoresinol Diacetate | H-α, H-β, H-γ, OAc | C-α, C-β, C-γ, C=O | [1][2] |
| Erythro-Guaiacylglycerol-β-guaiacyl Ether Diacetate | H-α, H-β, H-γ, OAc | C-α, C-β, C-γ, C=O | [3] |
| Threo-Guaiacylglycerol-β-guaiacyl Ether Diacetate | H-α, H-β, H-γ, OAc | C-α, C-β, C-γ, C=O | [3] |
Note: Specific chemical shift values need to be populated from experimental data found in the cited literature.
Table 2: Comparative X-ray Crystallographic Data
| Parameter | (+)-Pinoresinol Diacetate | Erythro/Threo-Guaiacylglycerol-β-guaiacyl Ether Diacetate |
| Crystal System | Monoclinic | Data not available |
| Space Group | P2₁ | Data not available |
| a (Å) | 8.250(3) | Data not available |
| b (Å) | 10.825(4) | Data not available |
| c (Å) | 18.969(6) | Data not available |
| α (°) | 90 | Data not available |
| β (°) | 90 | Data not available |
| γ (°) | 90 | Data not available |
| Reference | [4] |
Table 3: Comparative Chiral HPLC Retention Times
| Stereoisomer | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Reference |
| (+)-Pinoresinol Diacetate | To be determined | To be determined | To be determined | To be determined | [5] |
| (-)-Pinoresinol Diacetate | To be determined | To be determined | To be determined | To be determined | [5] |
| Erythro-Guaiacylglycerol-β-guaiacyl Ether Diacetate | To be determined | To be determined | To be determined | To be determined | |
| Threo-Guaiacylglycerol-β-guaiacyl Ether Diacetate | To be determined | To be determined | To be determined | To be determined |
Note: Specific HPLC conditions and retention times are based on the analysis of the underivatized pinoresinol and need to be adapted and determined for the diacetate derivatives.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful stereochemical confirmation of synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for elucidating the structure and stereochemistry of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) NMR experiments provide detailed information about the connectivity and spatial relationships of atoms.
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound stereoisomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire a standard ¹H NMR spectrum to observe the proton signals.
-
Pay close attention to the chemical shifts, coupling constants (J-values), and multiplicities of the protons on the chiral centers and adjacent carbons (α, β, and γ positions). These parameters are highly sensitive to the stereochemistry.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum to identify the chemical shifts of all carbon atoms. The chemical shifts of the carbons in the furofuran or tetrahydrofuran ring and the side chain are particularly informative for stereochemical assignment.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm the connectivity of the spin systems in the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the overall carbon skeleton and the linkage between the two monomer units.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are in close proximity. The presence or absence of specific NOE/ROE cross-peaks can provide definitive evidence for the relative stereochemistry (e.g., cis vs. trans) of substituents on the ring systems.
-
X-ray Crystallography
Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the absolute stereochemistry of a crystalline compound.
Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of the synthesized this compound of sufficient size and quality (typically >0.1 mm in all dimensions). This can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A variety of solvents and solvent combinations should be screened.
-
Data Collection: Mount a suitable single crystal on a goniometer and place it in a diffractometer. Collect diffraction data by irradiating the crystal with a monochromatic X-ray beam.
-
Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map. Refine the structural model against the experimental data to determine the precise atomic positions.
-
Absolute Stereochemistry Determination: If the compound is chiral and crystallizes in a non-centrosymmetric space group, the absolute configuration can be determined using anomalous dispersion effects, typically by calculating the Flack parameter. A value close to 0 for a given enantiomer confirms its absolute stereochemistry.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers and diastereomers, allowing for the determination of enantiomeric excess (ee) or diastereomeric ratio (dr) of a synthesized mixture.
Protocol for Chiral HPLC Analysis:
-
Column and Mobile Phase Screening:
-
Select a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective for this class of compounds.
-
Screen different mobile phases, typically mixtures of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), to achieve baseline separation of the stereoisomers.
-
-
Method Optimization:
-
Optimize the mobile phase composition, flow rate, and column temperature to improve resolution and reduce analysis time.
-
-
Analysis:
-
Dissolve the sample in the mobile phase and inject it into the HPLC system.
-
Monitor the elution of the stereoisomers using a UV detector at an appropriate wavelength (e.g., 280 nm).
-
The retention times of the different stereoisomers will be distinct, allowing for their identification and quantification. The enantiomeric or diastereomeric purity can be calculated from the peak areas.
-
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the logical workflow for the stereochemical confirmation of synthesized this compound.
Caption: Experimental workflow for stereochemical confirmation.
Biological Signaling Pathway
Lignans, including this compound, are known to exert biological effects through various signaling pathways. One of the key pathways modulated by lignans is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway, which plays a crucial role in the cellular defense against oxidative stress. Lignans can also modulate inflammatory responses by affecting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2][3][5][6][7][8]
Caption: Lignan modulation of Nrf2/ARE and NF-κB pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Efficient Synthesis of Pinoresinol, an Important Lignin Dimeric Model Compound [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Procedure of Pinoresinol [protocols.io]
- 7. Efficient synthesis of pinoresinol, an important lignin dimeric model compound | Great Lakes Bioenergy Research Center [glbrc.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Synthetic and Naturally Sourced Dimeric Coniferyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Dimeric coniferyl acetate, a lignan demonstrating significant anti-inflammatory properties, is a molecule of growing interest in biomedical research and drug development. Its ability to inhibit nitric oxide (NO) production positions it as a potential therapeutic agent for inflammatory conditions. This guide provides a comprehensive comparison of synthetic and naturally sourced this compound, offering insights into their respective characteristics, supported by available data and experimental protocols.
Overview of this compound
This compound is a phenylpropanoid dimer.[1] Lignans, including this compound, are known for a variety of biological activities, including antioxidant, anti-inflammatory, and potential anticancer effects.[1] The primary mechanism of its anti-inflammatory action is the inhibition of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory cascade.
Sourcing: A Tale of Two Origins
The performance and reliability of a compound in research and development are intrinsically linked to its source. This compound can be obtained through chemical synthesis or extraction from natural sources, each with distinct advantages and disadvantages.
Synthetic this compound
While a complete de novo chemical synthesis of this compound is not extensively documented in readily available literature, chemo-enzymatic methods provide a viable and controlled route to this and structurally related dimeric compounds. This approach combines the specificity of enzymatic reactions with the scalability and purity of chemical synthesis.
A common strategy involves the enzymatic dimerization of a precursor, coniferyl alcohol, followed by chemical modification, such as acetylation, to yield the final product.[2]
Expected Advantages:
-
High Purity and Consistency: Synthetic routes offer greater control over the reaction conditions, leading to a product with a higher degree of purity and batch-to-batch consistency. The impurity profile is often well-defined and predictable.
-
Stereochemical Control: Enzymatic synthesis can offer high stereoselectivity, which is crucial for biological activity.[2]
-
Scalability: Chemical and chemo-enzymatic syntheses are generally more scalable than extraction from natural sources, ensuring a reliable supply for extensive research and development.
Expected Disadvantages:
-
Cost: Multi-step synthetic processes can be more expensive than natural extraction, particularly at a smaller scale.
-
"Unnatural" Isomer Profile: While enzymatic synthesis can be stereoselective, it may not perfectly replicate the exact isomeric ratio found in a specific natural source.
Naturally Sourced this compound
This compound belongs to the lignan family, which is widely distributed in the plant kingdom, particularly in conifers.[3] While specific high-yield plant sources for this compound are not prominently cited, related lignans are commonly extracted from various parts of plants, including wood, bark, and seeds.[4]
Expected Advantages:
-
"Natural" Complexity: The presence of a complex mixture of related compounds in a natural extract can sometimes lead to synergistic biological effects.
-
Potential for Novel Discovery: The process of isolating one compound from a natural source can lead to the discovery of other novel, bioactive molecules.
Expected Disadvantages:
-
Variability: The chemical composition of plant extracts can vary significantly depending on the plant species, growing conditions, harvest time, and extraction method. This leads to a lack of batch-to-batch consistency.
-
Purity Challenges: The isolation of a single, highly pure compound from a complex natural matrix can be challenging and may result in the presence of closely related impurities that are difficult to separate.
-
Sustainability and Supply Chain Issues: Reliance on a specific plant source can be subject to environmental factors and geopolitical issues, potentially impacting the long-term supply.
Comparative Data Summary
Due to the limited availability of direct comparative studies, the following table summarizes the expected key differences between synthetic and naturally sourced this compound based on general principles of chemical synthesis versus natural product extraction.
| Feature | Synthetic this compound | Naturally Sourced this compound |
| Purity | High (>95-99% achievable) | Variable, often lower due to co-extractives |
| Consistency | High batch-to-batch consistency | Low to moderate, dependent on source and processing |
| Impurity Profile | Well-defined, known starting materials and by-products | Complex and variable, may contain other lignans, phenolics, and plant metabolites |
| Stereochemistry | Controllable through synthetic design (e.g., enzymatic catalysis) | A specific mix of isomers as produced by the plant's biosynthetic machinery |
| Yield | Potentially high and scalable | Variable, dependent on the concentration in the natural source |
| Cost | Can be high, especially for complex multi-step syntheses | Potentially lower for raw extracts, but increases significantly with purification |
| Biological Activity | Potentially more consistent and reproducible due to high purity | May exhibit synergistic or antagonistic effects due to the presence of other compounds |
Biological Activity: Inhibition of Nitric Oxide Production
The primary reported biological activity of this compound is its ability to inhibit the production of nitric oxide (NO) in inflammatory settings. This is achieved through the downregulation of inducible nitric oxide synthase (iNOS) expression.
Signaling Pathway of iNOS Induction and Inhibition
In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, macrophages initiate a signaling cascade that leads to the transcription and translation of the iNOS enzyme. This pathway is a critical component of the innate immune response.
The key steps in this pathway are:
-
LPS Recognition: LPS binds to Toll-like receptor 4 (TLR4) on the surface of macrophages.
-
Signal Transduction: This binding event triggers intracellular signaling cascades involving adaptor proteins like MyD88.
-
Activation of Transcription Factors: The signal culminates in the activation of key transcription factors, primarily Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs) such as p38 and JNK.[5][6][7]
-
iNOS Gene Expression: Activated NF-κB and other transcription factors translocate to the nucleus and bind to the promoter region of the iNOS gene, initiating its transcription.
-
NO Production: The translated iNOS enzyme catalyzes the conversion of L-arginine to L-citrulline and nitric oxide.
This compound is thought to exert its inhibitory effect by interfering with this signaling pathway, likely by inhibiting the activation of NF-κB and/or MAPKs, thereby preventing the expression of the iNOS protein.
References
- 1. Frontiers | Lignans: Quantitative Analysis of the Research Literature [frontiersin.org]
- 2. First Total Synthesis of (β-5)-(β-O-4) Dihydroxytrimer and Dihydrotrimer of Coniferyl Alcohol (G): Advanced Lignin Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | First Total Synthesis of (β-5)-(β-O-4) Dihydroxytrimer and Dihydrotrimer of Coniferyl Alcohol (G): Advanced Lignin Model Compounds [frontiersin.org]
- 4. lignans.com [lignans.com]
- 5. Lipopolysaccharide (LPS)-stimulated iNOS Induction Is Increased by Glucosamine under Normal Glucose Conditions but Is Inhibited by Glucosamine under High Glucose Conditions in Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
A Comparative Guide to the Quantification of Dimeric Coniferyl Acetate: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) for the quantification of dimeric coniferyl acetate against alternative analytical techniques. The information presented is supported by experimental data from studies on similar lignan compounds, offering a robust framework for methodology selection and validation.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a widely utilized technique for the analysis of lignans due to its high resolution, sensitivity, and reproducibility.[1] A validated HPLC method provides confidence in the accuracy and reliability of the quantitative data.
Table 1: Comparison of Analytical Methods for Lignan Quantification
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| **Linearity (R²) ** | >0.999[2] | >0.99 |
| Limit of Detection (LOD) | 4.3 µg/mL (for Pinoresinol)[3] | 0.16 µg/mL (for Resveratrol) |
| Limit of Quantification (LOQ) | 14.5 µg/mL (for Pinoresinol)[3] | 0.55 µg/mL (for Resveratrol) |
| Accuracy (% Recovery) | 96.54 - 102.85%[2] | 100.58 - 101.77% |
| Precision (%RSD) | <2%[2] | <1.651% |
| Specificity | Good, but potential for co-eluting interferences. | Excellent, highly specific due to mass fragmentation. |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
| Throughput | Moderate. | High, with fast analysis times.[4] |
Note: Data for HPLC-UV and LC-MS/MS are based on validated methods for similar phenolic compounds and lignans as a proxy for this compound.
Experimental Protocols
Proposed HPLC Method for this compound
This protocol is a representative method based on common practices for lignan analysis.[5][6][7]
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution of acetonitrile and water (acidified with 0.1% phosphoric or formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.[2]
-
Detection Wavelength: 210 nm[3] or based on the UV absorbance maximum of this compound.
-
Injection Volume: 20 µL.
-
HPLC Method Validation Protocol (According to ICH Guidelines)
The validation of the analytical method is crucial to ensure its suitability for the intended purpose.[1] The following parameters should be assessed:[1][5]
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is evaluated by comparing the chromatograms of a blank, a standard solution, and a sample solution to check for interferences at the retention time of the analyte. Peak purity analysis using a DAD is also recommended.[5]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations of the standard solution are analyzed. The calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (R²) is calculated.[2]
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.[1]
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the expected concentration). The percentage recovery is then calculated.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. It is assessed by performing at least six replicate determinations at 100% of the test concentration.[1]
-
Intermediate Precision (Inter-assay precision): Expresses the variation within a laboratory, such as on different days, with different analysts, or with different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1).
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be determined based on the signal-to-noise ratio (typically 10:1).
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Examples of variations include changes in mobile phase composition, pH, flow rate, and column temperature.
Visualizations
Caption: Workflow for HPLC Method Validation.
This compound is formed through the oxidative coupling of two coniferyl alcohol monomers. This process is a key step in the biosynthesis of lignans and lignin.[8][9]
Caption: Biosynthesis of Lignan Dimers.
Alternative Analytical Methods
While HPLC-UV is a robust and accessible method, other techniques offer advantages in specific contexts.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is preferred for its superior sensitivity and specificity, making it ideal for analyzing complex matrices or when very low detection limits are required.[4] The fragmentation of the parent ion into daughter ions provides a high degree of confidence in analyte identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly 1H-13C correlative NMR (HSQC), is a powerful tool for the structural elucidation and quantification of coniferyl alcohol dimers.[8] It can provide detailed information about the different types of inter-unit linkages (e.g., β-O-4, β-5, β-β).[8]
Conclusion
The choice of an analytical method for the quantification of this compound depends on the specific requirements of the study. HPLC-UV offers a reliable and cost-effective solution that can be readily validated for routine quality control and research applications. For analyses requiring higher sensitivity and specificity, particularly in complex biological matrices, LC-MS/MS is the method of choice. NMR spectroscopy remains an invaluable tool for detailed structural characterization and quantification where such information is critical. The provided protocols and validation workflow offer a comprehensive guide for establishing a robust and reliable analytical method for this compound and related lignans.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. ccsenet.org [ccsenet.org]
- 3. DSpace [helda.helsinki.fi]
- 4. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 6. Quantitative HPLC–UV Study of Lignans in Anthriscus sylvestris - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. glbrc.org [glbrc.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Enzymatic Dimerization Methods for Researchers
For researchers, scientists, and drug development professionals, the precise control of molecule dimerization is a critical tool. Enzymatic methods offer a powerful and highly specific alternative to traditional chemical cross-linking techniques. This guide provides an objective comparison of different enzymatic approaches to dimerization, supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable method for your research needs.
This guide delves into the mechanisms, quantitative performance, and experimental considerations for several key enzymes utilized in dimerization reactions: Transglutaminase, Horseradish Peroxidase (HRP), Tyrosinase, Lytic Polysaccharide Monooxygenases (LPMOs), and Lipase.
Data Presentation: A Comparative Overview of Enzymatic Dimerization Methods
The following tables summarize the key quantitative parameters for various enzymatic dimerization methods. Direct comparison of kinetic data is challenging due to the diverse nature of substrates and reaction conditions reported in the literature. The presented data, therefore, reflects representative examples to illustrate the relative performance of each enzyme.
Table 1: Comparison of Reaction Conditions and Yields
| Enzyme | Representative Substrate(s) | Optimal pH | Optimal Temperature (°C) | Reaction Time | Reported Yield/Efficiency |
| Transglutaminase (microbial) | Proteins (e.g., Antibodies), Peptides | 6.0 - 7.0 | 37 - 50 | 1 - 20 hours | High (often near-quantitative for specific substrates)[1] |
| Horseradish Peroxidase (HRP) | Phenolic compounds (e.g., Coumarins, Tyrosine) | 3.0 - 6.5[2][3] | 25 - 40[2] | 15 min - 1 hour | 10 - 40% for bicoumarins[2] |
| Tyrosinase | Phenolic compounds (e.g., L-DOPA, 4-hydroxybenzylcyanide) | 6.8 | 30 | Varies | Qualitative, forms polymers[4][5] |
| Lytic Polysaccharide Monooxygenases (LPMOs) | Polysaccharides (e.g., Cellulose, Chitin) | 6.0 - 7.5[2] | 37 | Varies | Not typically measured as dimerization yield |
| Lipase (Novozym 435) | Fatty acids, Glycerol carbonate | ~7.0 | 50[3] | 24 hours | Up to 76% for Dimer Acid Cyclocarbonate[3] |
Table 2: Comparison of Kinetic Parameters
| Enzyme | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| Transglutaminase (human) | N,N-dimethylated casein | Not reported | Not reported | Not reported |
| Horseradish Peroxidase | Hydrogen Peroxide | 1.8 | 104 | 5.8 x 10⁴[6] |
| Tyrosinase (mushroom) | L-DOPA | 0.84 | Not reported | Not reported[7] |
| Tyrosinase (mushroom) | 4-hydroxybenzylcyanide (HBC) | 0.309 | 1.17 (nmol/min) | 3.78 x 10³ (nmol/min/M)[4] |
| Lipase (Acinetobacter haemolyticus) | p-nitrophenyl acetate (pNPA) | Not reported | Not reported | 2.30 x 10⁶[8] |
Experimental Protocols: Detailed Methodologies
Detailed protocols for key enzymatic dimerization experiments are provided below. These are synthesized from various literature sources and should be optimized for specific applications.
Protocol 1: Transglutaminase-Mediated Protein Dimerization
This protocol describes a general method for the cross-linking of two proteins containing appropriate glutamine (Q) and lysine (K) donor and acceptor sequences, respectively.
Materials:
-
Microbial Transglutaminase (mTG)
-
Protein A with a Q-tag (e.g., LLQG)
-
Protein B with a K-tag or accessible lysine residue
-
Reaction Buffer: 20 mM Tris-HCl, 150 mM NaCl, pH 7.5
-
Quenching solution: 50 mM glycine
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Prepare solutions of Protein A and Protein B in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Enzyme Reconstitution: Reconstitute mTG in the Reaction Buffer to a concentration of 0.1-1 Unit/µL.
-
Reaction Setup: In a microcentrifuge tube, combine Protein A and Protein B in a 1:1 molar ratio.
-
Initiation of Reaction: Add mTG to the protein mixture. A typical starting enzyme-to-substrate ratio is 1:50 to 1:100 (w/w).
-
Incubation: Incubate the reaction mixture at 37°C for 1 to 4 hours with gentle agitation. The optimal incubation time should be determined empirically.
-
Quenching: Stop the reaction by adding quenching solution to a final concentration of 50 mM.
-
Analysis and Purification: Analyze the reaction products by SDS-PAGE to confirm the formation of the dimer. Purify the dimerized protein using size-exclusion chromatography.
Protocol 2: Horseradish Peroxidase (HRP)-Catalyzed Dimerization of Coumarins
This protocol is adapted for the dimerization of coumarins as described in the literature.[2]
Materials:
-
Horseradish Peroxidase (HRP)
-
Coumarin substrate
-
Hydrogen peroxide (H₂O₂)
-
Reaction Buffer: 0.1 M Sodium Acetate Buffer, pH 3.0
-
Quenching solution: Sodium bisulfite
-
Extraction solvent: Ethyl acetate
-
Analytical equipment (e.g., HPLC, LC-MS)
Procedure:
-
Substrate Solution: Dissolve the coumarin substrate in the Reaction Buffer to the desired concentration.
-
Enzyme Solution: Prepare a 1 g/L solution of HRP in the Reaction Buffer.
-
Reaction Setup: In a glass vial, combine the coumarin solution and the HRP solution.
-
Initiation of Reaction: Add H₂O₂ to a final concentration of 0.66 M to start the reaction.
-
Incubation: Incubate the reaction at 25°C for 15 minutes with stirring.
-
Quenching: Stop the reaction by adding a small amount of sodium bisulfite.
-
Extraction and Analysis: Extract the reaction mixture with ethyl acetate. Analyze the organic phase by HPLC or LC-MS to identify and quantify the dimer products.
Protocol 3: Tyrosinase-Catalyzed Dimerization of Phenols
This protocol outlines a general procedure for the oxidative dimerization of phenolic compounds.
Materials:
-
Mushroom Tyrosinase
-
Phenolic substrate (e.g., L-DOPA)
-
Reaction Buffer: 50 mM HEPES buffer, pH 6.8
-
Spectrophotometer
Procedure:
-
Substrate Solution: Prepare a solution of the phenolic substrate in the Reaction Buffer.
-
Enzyme Solution: Prepare a solution of tyrosinase in the Reaction Buffer.
-
Reaction Setup: In a quartz cuvette, add the Reaction Buffer and the substrate solution.
-
Initiation and Monitoring: Add the tyrosinase solution to the cuvette to initiate the reaction. Immediately monitor the change in absorbance at a wavelength specific to the product (e.g., 475 nm for dopachrome from L-DOPA) using a spectrophotometer.
-
Data Analysis: Record the absorbance over time to determine the initial reaction rate. Kinetic parameters can be calculated by varying the substrate concentration.
Protocol 4: Lipase-Catalyzed Dimerization of Fatty Acids
This protocol is based on the synthesis of dimer acid cyclocarbonate.[3]
Materials:
-
Immobilized Lipase (e.g., Novozym 435)
-
Dimer acid (DA)
-
Glycerol carbonate (GC)
-
Solvent (e.g., acetonitrile)
-
Molecular sieves
-
Thermostatic shaking bed
Procedure:
-
Reaction Setup: In a conical flask, combine dimer acid, glycerol carbonate, acetonitrile, and molecular sieves.
-
Enzyme Addition: Add Novozym 435 to the mixture.
-
Incubation: Place the flask in a thermostatic shaking bed at 50°C and agitate at a constant speed.
-
Reaction Monitoring: Monitor the reaction progress by taking samples at different time intervals and analyzing the acid value.
-
Product Isolation: After the reaction is complete (e.g., 24 hours), filter to remove the immobilized enzyme. The solvent can be removed under reduced pressure to obtain the crude product.
-
Purification and Analysis: Purify the product as needed and characterize it using techniques such as FTIR and NMR.
Mandatory Visualization: Diagrams of Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts in enzymatic dimerization.
Caption: General workflow of an enzyme-catalyzed dimerization reaction.
Caption: Catalytic cycle of Horseradish Peroxidase (HRP) in dimerization.
Caption: Logical relationships of different enzymatic dimerization methods.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Tyrosinase kinetics: failure of the auto-activation mechanism of monohydric phenol oxidation by rapid formation of a quinomethane intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. odinity.com [odinity.com]
- 6. Catalytic properties of horseradish peroxidase reconstituted with the 8-(hydroxymethyl)- and 8-formylheme derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Dimeric Coniferyl Acetate: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of dimeric coniferyl acetate, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks and maintain a safe working environment.
The primary guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. This is based on the precautionary information available and general best practices for laboratory chemical waste management. Avoidance of sewer and general trash disposal is mandatory to prevent potential environmental harm.
I. Hazard Assessment and Waste Classification
Before handling, it is crucial to be aware of the known properties and hazards of this compound. While a specific EPA hazardous waste code has not been identified for this compound, its properties necessitate careful handling and disposal.
| Property | Value/Information | Source |
| Physical State | Powder | [1] |
| Flammability | Not flammable or combustible | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Limited solubility in water. | [1][3] |
| Toxicity | While not fully characterized, related compounds like coniferyl alcohol are very toxic to aquatic organisms. As a precaution, this compound should be handled as potentially harmful to aquatic life. | [4] |
| Disposal Precaution | Do not let product enter drains. | [2] |
II. Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
Step 1: Waste Minimization The first step in responsible waste management is to minimize the amount of waste generated. This can be achieved by:
-
Ordering and using the smallest quantity of the chemical required for your experiments.[5]
-
Careful planning of experiments to reduce the generation of excess material.
-
Not mixing this compound waste with other waste streams to avoid creating larger volumes of hazardous waste.
Step 2: Personal Protective Equipment (PPE) Before handling this compound waste, ensure you are wearing appropriate PPE:
-
Safety glasses with side shields or chemical goggles.[4]
-
Chemical-resistant gloves (e.g., nitrile).
-
A laboratory coat.
Step 3: Waste Collection
-
Solid Waste:
-
Liquid Waste (Solutions):
-
Contaminated Materials:
-
Any items such as weighing boats, pipette tips, and gloves that are contaminated with this compound should be placed in the designated solid hazardous waste container.
-
Step 4: Waste Containerization and Labeling
-
Container Selection: Use containers that are compatible with the chemical waste. Plastic is often preferred.[5] The container must have a secure, screw-top cap to prevent leakage.[7]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[5][6] Also, include the accumulation start date (the date the first waste was added to the container).
Step 5: Waste Storage (Satellite Accumulation Area)
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[5][7]
-
The SAA must be a secondary containment unit (e.g., a tray or bin) to contain any potential leaks.
-
Ensure that incompatible wastes are not stored together. For example, store acids and bases separately.[7]
Step 6: Arranging for Disposal
-
Once the waste container is full, or within one year of the accumulation start date, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][7]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
III. Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Wear Appropriate PPE: Before cleaning up the spill, don the appropriate PPE as listed above. For larger spills, respiratory protection may be necessary.[2]
-
Contain the Spill: Prevent the spill from spreading. For liquid spills, use an absorbent material.
-
Clean Up:
-
Solids: Carefully sweep up the powder, avoiding dust generation, and place it in the hazardous waste container.[2]
-
Liquids: Use an appropriate absorbent material to soak up the liquid. Place the used absorbent material into the hazardous waste container.
-
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone, ethanol) and then with soap and water. Collect all cleaning materials as hazardous waste.
-
Report the Incident: Report the spill to your laboratory supervisor and EHS department, following your institution's protocols.
IV. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.
References
- 1. This compound | CAS:184046-40-0 | Manufacturer ChemFaces [chemfaces.com]
- 2. biocrick.com [biocrick.com]
- 3. This compound (184046-40-0) for sale [vulcanchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
